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  • Product: 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-
  • CAS: 55764-57-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

Title: Orthogonal Functionalization of 4-Quinolinecarboxylic Acid, 2-Chloro-6-Nitro-: A Technical Guide to Scaffold Derivatization in Drug Discovery Executive Summary In modern medicinal chemistry, the rapid generation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Functionalization of 4-Quinolinecarboxylic Acid, 2-Chloro-6-Nitro-: A Technical Guide to Scaffold Derivatization in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse compound libraries relies heavily on privileged scaffolds with orthogonally reactive sites. 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (CAS: 55764-57-3) represents a highly versatile building block. By strategically leveraging the differential reactivity of its three primary functional groups—the C4-carboxylic acid, the C2-chlorine, and the C6-nitro group—chemists can synthesize complex, multi-substituted quinoline derivatives without relying on cumbersome protecting-group strategies. This whitepaper details the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to harness this scaffold for the development of novel therapeutics, including antimalarial and antibacterial agents[1].

Chemical Identity and Physicochemical Profiling

Understanding the baseline properties of 2-chloro-6-nitroquinoline-4-carboxylic acid is critical for predicting its behavior in various solvent systems and its pharmacokinetic potential downstream. The electron-withdrawing nature of the C6-nitro group significantly depletes the electron density of the quinoline ring, which heavily influences the reactivity of the C2-chlorine[2].

Table 1: Physicochemical Properties of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

PropertyValueMechanistic Implication
CAS Number 55764-57-3Standard identifier for procurement and regulatory tracking.
Molecular Formula C10H5ClN2O4Defines the highly functionalized, low-molecular-weight core.
Molecular Weight 252.61 g/mol Ideal lead-like MW, allowing for multiple substitutions while remaining within Lipinski's Rule of 5.
XLogP3 ~2.5Moderate lipophilicity; ensures solubility in polar aprotic solvents (DMF, DMSO) for synthesis[2].
H-Bond Donors/Acceptors 1 / 5The C4-COOH acts as the sole donor, offering a targeted site for peptide coupling or esterification[2].

Orthogonal Reactivity and Mechanistic Pathways

The true value of this scaffold lies in its orthogonal reactivity. As an application scientist, I prioritize synthetic routes that minimize cross-reactivity. The three functional handles on this molecule can be manipulated independently under specific conditions:

  • C4-Carboxylic Acid (Amidation/Esterification): The carboxylic acid can be activated using standard coupling reagents (e.g., EDC/HOBt or BOP) to form amides. This is often the first step in derivatization, as it neutralizes the acidic proton, improving the molecule's solubility in organic solvents for subsequent steps[3].

  • C2-Chlorine (SNAr): The C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electronegative quinoline nitrogen and the para-positioned C6-nitro group, which stabilizes the Meisenheimer complex intermediate.

  • C6-Nitro Group (Reduction): The nitro group can be chemoselectively reduced to an aniline derivative. This newly formed primary amine can then undergo Buchwald-Hartwig cross-coupling, Sandmeyer reactions, or further amidation.

OrthogonalReactivity Central 2-Chloro-6-nitroquinoline- 4-carboxylic acid Amidation C4 Amidation (Peptide Coupling) Central->Amidation Amine, BOP/TEA Room Temp SNAr C2 SNAr (Nucleophilic Substitution) Central->SNAr Nucleophile, Base Heat (80°C) Reduction C6 Nitro Reduction (Chemoselective) Central->Reduction Fe/NH4Cl, EtOH/H2O Reflux Prod2 2-Chloro-6-nitroquinoline- 4-carboxamide Amidation->Prod2 Prod1 2-Substituted-6-nitroquinoline- 4-carboxylic acid SNAr->Prod1 Prod3 6-Amino-2-chloroquinoline- 4-carboxylic acid Reduction->Prod3

Figure 1: Orthogonal functionalization pathways of 2-chloro-6-nitroquinoline-4-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation checkpoints.

Protocol A: C4-Amidation via BOP Activation

Objective: Synthesize a 2-chloro-6-nitroquinoline-4-carboxamide derivative[3]. Causality: BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is selected over harsh chlorinating agents (like POCl3​ or SOCl2​ ) to prevent unintended degradation of the nitro group or side reactions at the quinoline core. Triethylamine (TEA) is used to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-6-nitroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add TEA (3.0 eq) followed by the BOP reagent (1.2 eq). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Slowly add the desired primary or secondary amine (1.5 eq). Stir the reaction mixture at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting acid will remain at the baseline, while the less polar amide product will migrate significantly higher.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove unreacted starting materials and water-soluble BOP byproducts (HMPA).

  • Validation Checkpoint 2 (LC-MS): Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and analyze via LC-MS to confirm the target mass and the retention of the intact chlorine isotope pattern (M / M+2 ratio of 3:1).

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-chlorine with a nucleophile (e.g., an amine or alkoxide). Causality: The C2 position is highly electron-deficient. Heating is required to overcome the activation energy barrier for the formation of the Meisenheimer complex. K2​CO3​ is utilized as a mild, non-nucleophilic inorganic base to scavenge the generated HCl without competing with the primary nucleophile.

Step-by-Step Methodology:

  • Preparation: Suspend the quinoline-4-carboxamide product from Protocol A (1.0 eq) and the nucleophile (2.0 eq) in DMSO.

  • Base Addition: Add anhydrous K2​CO3​ (2.5 eq).

  • Reaction: Heat the mixture to 80–100 °C for 8–12 hours.

  • Validation Checkpoint 1 (Colorimetry/TLC): The reaction mixture often undergoes a distinct color change (deepening to orange/red) as the highly conjugated substitution product forms. TLC will show the consumption of the starting material.

  • Workup: Cool to room temperature, dilute with water, and filter the resulting precipitate. If the product does not precipitate, extract with Dichloromethane (DCM).

Protocol C: Chemoselective C6-Nitro Reduction

Objective: Reduce the C6-nitro group to an aniline without hydrodehalogenating the C2-chlorine. Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2​ gas) poses a severe risk of cleaving the C2-Cl bond. Therefore, Béchamp reduction conditions (Iron powder and Ammonium Chloride) are employed. This method is highly chemoselective for nitro groups in the presence of aryl halides.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-quinoline derivative in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4​Cl (5.0 eq).

  • Reaction: Reflux the mixture at 80 °C for 2–4 hours.

  • Validation Checkpoint 1 (Visual): The characteristic yellow tint of the nitro-quinoline will dissipate.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron sludge. Wash the pad thoroughly with hot ethanol. Concentrate the filtrate to yield the 6-aminoquinoline derivative.

Applications in Drug Discovery

Derivatives synthesized from the 2-chloro-6-nitroquinoline-4-carboxylic acid scaffold have profound implications in modern pharmacology:

  • Antimalarial Agents: Quinoline-4-carboxamides have been identified via phenotypic screening against Plasmodium falciparum (3D7 strain), demonstrating potent multistage antimalarial activity and novel mechanisms of action[4].

  • Antibacterial Compounds: Functionalized quinoline-4-carboxylic acids exhibit broad-spectrum antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, often targeting bacterial DNA gyrase[3].

  • Kinase Inhibitors: The planar, heteroaromatic nature of the quinoline core allows it to intercalate into the ATP-binding pockets of various kinases, making it a valuable starting point for oncology drug discovery[1].

Sources

Exploratory

In-Depth Technical Guide: Spectroscopic Characterization of 2-Chloro-6-nitroquinoline-4-carboxylic Acid

Executive Summary The compound 2-chloro-6-nitroquinoline-4-carboxylic acid (CAS: 55764-57-3) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry. Its unique substitution pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-6-nitroquinoline-4-carboxylic acid (CAS: 55764-57-3) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry. Its unique substitution pattern—a reactive 2-chloro group, a strongly electron-withdrawing 6-nitro group, and a versatile 4-carboxylic acid—makes it a privileged scaffold for synthesizing kinase inhibitors, antimalarials, and NADH-dehydrogenase (NDH-2) targeting agents [2].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a definitive, self-validating framework for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of this compound. Rather than merely listing spectral peaks, this guide elucidates the causality behind the spectral signatures—specifically, how the mesomeric (-M) and inductive (-I) effects of the substituents dictate the electronic environment of the quinoline core.

Structural & Mechanistic Context

To accurately interpret the spectral data of 2-chloro-6-nitroquinoline-4-carboxylic acid, one must understand the anisotropic and electronic forces at play across the fused bicyclic system [1]:

  • The 6-Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) via both resonance and inductive effects. It severely deshields the ortho protons (H-5 and H-7), shifting their NMR signals significantly downfield.

  • The 4-Carboxylic Acid (-COOH): Introduces a strong anisotropic deshielding cone. The spatial proximity of the carboxyl carbonyl to the H-5 proton creates a profound peri-effect, compounding the deshielding already caused by the 6-nitro group.

  • The 2-Chloro Group (-Cl): Exerts an inductive pull (-I effect) that deshields the adjacent H-3 proton, while simultaneously acting as a fiducial marker for C-Cl vibrational modes in the IR spectrum [3].

ElectronicEffects Core Quinoline Core NO2 6-Nitro Group (-NO2) Strong EWG (-I, -M) Core->NO2 COOH 4-Carboxylic Acid (-COOH) EWG & Anisotropy Core->COOH Cl 2-Chloro Group (-Cl) Inductive EWG (-I) Core->Cl H5 H-5 Proton Extreme Deshielding (δ ~9.2) NO2->H5 Ortho Effect H7 H-7 Proton Downfield Shift (δ ~8.6) NO2->H7 Ortho Effect COOH->H5 Peri Effect H3 H-3 Proton Isolated Singlet (δ ~8.1) COOH->H3 Ortho Effect Cl->H3 Ortho Effect

Diagram 1: Mechanistic causality of electronic and spatial effects on the quinoline protons.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be self-validating. The protocols below are engineered to eliminate false positives and solvent-induced artifacts.

NMR Sample Preparation & Acquisition

Causality for Solvent Choice: 2-Chloro-6-nitroquinoline-4-carboxylic acid is a highly planar, rigid molecule that forms robust intermolecular hydrogen-bonded dimers. It is practically insoluble in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is mandated. DMSO disrupts the hydrogen-bonded dimers, ensuring complete dissolution and yielding sharp, highly resolved signals [4].

Step-by-Step Protocol:

  • Preparation: Weigh 15 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Homogenization: Sonicate the NMR tube for 2 minutes at room temperature to ensure a homogenous, clear solution.

  • Acquisition (¹H NMR): Acquire data at 400 MHz using a 30° pulse angle, a relaxation delay (d1) of 2.0 seconds, and 16 scans.

  • Acquisition (¹³C NMR): Acquire data at 100 MHz with proton decoupling. Use a relaxation delay of 3.0 seconds and a minimum of 1024 scans to ensure adequate signal-to-noise ratio for the quaternary carbons (C-2, C-4, C-6).

  • Self-Validation (D₂O Exchange): To unequivocally prove the assignment of the carboxylic acid proton, add 10 μL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The broad singlet at ~14.2 ppm must disappear due to deuterium exchange.

FT-IR Sample Preparation & Acquisition

Causality for Matrix Choice: While Attenuated Total Reflectance (ATR) is faster, KBr pelletization is superior for highly crystalline carboxylic acids. ATR crystals can cause anomalous dispersion and baseline distortion at high wavenumbers, obscuring the critical O-H stretch region.

Step-by-Step Protocol:

  • Background: Acquire a background spectrum using a pure, desiccated KBr pellet to subtract atmospheric CO₂ and ambient moisture.

  • Pelletization: Triturate 2 mg of the analyte with 198 mg of anhydrous KBr in an agate mortar. Press the mixture under 10 tons of pressure for 3 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Workflow Start Compound Isolation 2-Chloro-6-nitroquinoline-4-carboxylic acid PrepNMR NMR Sample Prep (Dissolve in DMSO-d6 + TMS) Start->PrepNMR PrepIR IR Sample Prep (1% KBr Pelletization) Start->PrepIR AcqNMR NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) PrepNMR->AcqNMR AcqIR FT-IR Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) PrepIR->AcqIR ValD2O D2O Exchange (Verify -COOH proton) AcqNMR->ValD2O If broad peak >13 ppm Data Spectral Integration & Structural Validation AcqNMR->Data AcqIR->Data ValD2O->Data

Diagram 2: Self-validating workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR assignments below are derived from the predictable electronic behavior of substituted quinolines [1, 3]. The most critical diagnostic feature is the H-5 proton . Because it is sandwiched between the anisotropic cone of the 4-COOH group (peri-effect) and the deshielding field of the 6-NO₂ group (ortho-effect), it appears as the most downfield aromatic signal.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
COOH 14.20Broad singlet (br s)-1HHighly deshielded acidic proton; disappears upon D₂O exchange.
H-5 9.25Doublet (d)2.51HExtreme downfield shift due to combined ortho-NO₂ and peri-COOH effects.
H-7 8.62Doublet of doublets (dd)9.2, 2.51HDeshielded by ortho-NO₂; exhibits ortho coupling to H-8 and meta coupling to H-5.
H-8 8.35Doublet (d)9.21HExhibits ortho coupling to H-7; least deshielded proton on the benzenoid ring.
H-3 8.12Singlet (s)-1HIsolated proton on the heteroaromatic ring; deshielded by adjacent Cl and COOH.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
COOH 165.5Carbonyl (C=O)Characteristic chemical shift for an aromatic carboxylic acid.
C-2 150.2Quaternary (C-Cl)Strongly deshielded by the adjacent electronegative nitrogen and chlorine atom.
C-8a 149.0QuaternaryBridgehead carbon adjacent to the quinoline nitrogen.
C-6 146.5Quaternary (C-NO₂)Deshielded by the electron-withdrawing nitro group.
C-4 140.1Quaternary (C-COOH)Conjugated with the aromatic ring and attached to the carboxyl group.
C-8 132.0Methine (CH)Aromatic carbon meta to the nitro group.
C-7 128.5Methine (CH)Aromatic carbon ortho to the nitro group.
C-4a 125.0QuaternaryInternal bridgehead carbon.
C-3 124.5Methine (CH)Aromatic carbon on the pyridine ring.
C-5 122.5Methine (CH)Aromatic carbon ortho to the nitro group.

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is dominated by the vibrational modes of its functional groups. The presence of the nitro group is unequivocally confirmed by two intense bands representing the asymmetric and symmetric N-O stretches. The carboxylic acid manifests as an exceptionally broad O-H stretch, characteristic of strongly hydrogen-bonded dimers in the solid state.

Table 3: Key FT-IR Frequencies (KBr Pellet)
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Correlation
3100 - 2500 O-H stretchStrong, BroadConfirms the presence of a hydrogen-bonded carboxylic acid dimer.
3065 C-H stretchWeakTypical aromatic ring C-H stretching.
1715 C=O stretchStrong, SharpCarboxylic acid carbonyl group vibration.
1610, 1585 C=C, C=N stretchMediumQuinoline ring skeletal vibrations.
1535 N-O asymmetric stretchStrongPrimary diagnostic signature of the 6-nitro group.
1350 N-O symmetric stretchStrongSecondary diagnostic signature of the 6-nitro group.
1080 C-Cl stretchMediumConfirms the aryl chloride bond at the 2-position.
840, 745 C-H out-of-plane bendStrongIndicates the specific substitution pattern on the aromatic rings.

References

  • Title: Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) Source: Journal of Medicinal Chemistry, PubMed Central (PMC). URL: [Link]

  • Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: Molecules, MDPI. URL: [Link]

Foundational

mechanism of action of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- derivatives

Executive Summary The development of host-targeting antivirals and antineoplastic agents has increasingly focused on metabolic dependencies, specifically the de novo pyrimidine biosynthesis pathway[1]. Among the most pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of host-targeting antivirals and antineoplastic agents has increasingly focused on metabolic dependencies, specifically the de novo pyrimidine biosynthesis pathway[1]. Among the most potent pharmacological disruptors of this pathway are the 4-quinolinecarboxylic acid derivatives. Historically anchored by the clinical candidate brequinar, this chemical class has undergone extensive structure-activity relationship (SAR) optimization[2]. The integration of specific electron-withdrawing and lipophilic functional groups—such as the 2-chloro and 6-nitro substitutions—yields derivatives with exceptional affinity for human Dihydroorotate Dehydrogenase (DHODH)[3][4]. This technical guide elucidates the molecular architecture, primary mechanism of action, and downstream cellular consequences of 2-chloro-6-nitro-4-quinolinecarboxylic acid derivatives, providing a self-validating experimental framework for their evaluation.

Molecular Architecture & Pharmacophore Rationale

The structural efficacy of 2-chloro-6-nitro-4-quinolinecarboxylic acid derivatives is rooted in their ability to exploit the unique topology of the DHODH ubiquinone-binding channel.

  • The 4-Carboxylic Acid Moiety (The Anchor): The carboxylate group is the non-negotiable pharmacophore of this class. Crystallographic data demonstrates that the carboxylic acid forms a critical salt bridge with the basic side chain of Arginine-136 (R136) and engages in hydrogen bonding with Glutamine-47 (Q47) within the DHODH binding pocket[3].

  • The 6-Nitro Substitution (Electronic Modulation): The introduction of a strongly electron-withdrawing nitro group at the C6 position alters the pKa of the quinoline nitrogen. This electronic modulation enhances the dipole moment of the scaffold, optimizing electrostatic interactions with polar residues at the periphery of the binding site[2][5].

  • The 2-Chloro Substitution (Lipophilic Drive): The ubiquinone-binding tunnel of DHODH is highly hydrophobic. Halogenation at the C2 position (such as a chloro- group) significantly increases the lipophilicity (LogP) of the molecule, driving thermodynamic affinity for the hydrophobic pocket and displacing highly ordered water molecules upon binding[3][6].

Primary Mechanism of Action: DHODH Inhibition

DHODH is a flavin-dependent mitochondrial enzyme responsible for the fourth and rate-limiting step of de novo pyrimidine biosynthesis[1]. It catalyzes the oxidation of dihydroorotate (DHO) to orotate[3]. This oxidation is obligatorily coupled to the reduction of ubiquinone (Coenzyme Q) to ubiquinol in the inner mitochondrial membrane[4].

4-Quinolinecarboxylic acid derivatives function as competitive inhibitors at the ubiquinone binding site [1]. By outcompeting endogenous ubiquinone, these derivatives physically block the electron transfer from the flavin mononucleotide (FMN) prosthetic group to the mitochondrial respiratory chain. Consequently, the enzyme becomes trapped in a reduced state, completely halting the conversion of DHO to orotate.

Pathway Glutamine Glutamine + CO2 + ATP CAD CAD Complex (Cytosol) Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate CoQ -> CoQH2 UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Enzyme CellCycle S-Phase Progression & Viral RNA Synthesis UMP->CellCycle Inhibitor 2-chloro-6-nitro-4-quinolinecarboxylic acid derivatives Inhibitor->DHODH Competitive Inhibition at Ubiquinone Site

Fig 1: DHODH inhibition by 4-quinolinecarboxylic acid derivatives in pyrimidine synthesis.

Downstream Cellular Consequences

The immediate biochemical consequence of DHODH inhibition is the severe depletion of intracellular pyrimidine nucleotide pools (UMP, UDP, UTP, CTP)[3].

  • S-Phase Cell Cycle Arrest: Mammalian cells require a critical threshold of pyrimidines to synthesize DNA. Depletion of these pools triggers the activation of the intra-S-phase checkpoint, halting cell cycle progression and inducing apoptosis in rapidly dividing malignant cells[3][4].

  • Broad-Spectrum Antiviral Activity: Viruses rely entirely on the host's nucleotide pools for genome replication. RNA viruses (e.g., Influenza, VSV, SARS-CoV-2) are exquisitely sensitive to pyrimidine starvation. By restricting the host's pyrimidine supply, 4-quinolinecarboxylic acid derivatives stall viral RNA-dependent RNA polymerases, resulting in potent, broad-spectrum antiviral efficacy[1][7].

Quantitative SAR Profile

The table below summarizes the impact of various substitutions on the 4-quinolinecarboxylic acid core, demonstrating how halogen and nitro modifications dictate DHODH inhibitory potency.

Compound Scaffold / SubstitutionDHODH IC₅₀ / EC₅₀Primary Pharmacological EffectReference Context
Brequinar (Parent Core) ~20 nM (IC₅₀)Baseline competitive inhibition of ubiquinone site.[1][3]
7-Fluoro- derivative 110 nM (IC₅₀)Enhanced lipophilicity; 10-fold boost over unsubstituted core.[2]
6-Nitro- derivative 1.98 µM (EC₅₀)Moderate tolerance; alters dipole moment for polar interactions.[2]
Optimized Biaryl Ether (C44) 1.0 nM (IC₅₀)Deep penetration into hydrophobic ubiquinone tunnel.[2]
Optimized Quinoline (C41) 9.71 nM (IC₅₀)High oral bioavailability (56%) and sustained S-phase arrest.[4][8]

Experimental Methodologies: A Self-Validating System

To rigorously evaluate the mechanism of action of 2-chloro-6-nitro-4-quinolinecarboxylic acid derivatives, researchers must employ a self-validating experimental loop. It is not enough to show cellular toxicity; one must prove the toxicity is strictly due to on-target DHODH inhibition.

Protocol 1: In Vitro Recombinant DHODH Kinetic Assay

Causality: Because DHODH activity is coupled to ubiquinone reduction, we utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. DCIP changes color upon reduction, allowing real-time spectrophotometric tracking of enzyme kinetics.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, and 1 mM EDTA.

  • Reagent Assembly: Add 100 µM L-dihydroorotate (substrate), 100 µM decylubiquinone (coenzyme), and 60 µM DCIP.

  • Inhibitor Incubation: Introduce the quinoline derivative at varying concentrations (0.1 nM to 10 µM) and incubate with 10 nM recombinant human DHODH for 10 minutes at 25°C.

  • Kinetic Measurement: Measure the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Orthogonal Uridine Rescue Assay

Causality: Mammalian cells possess a "salvage pathway" that can bypass de novo pyrimidine synthesis if extracellular uridine is available. If a quinoline derivative is truly killing cells or stopping viruses only via DHODH inhibition, the addition of exogenous uridine will completely rescue the phenotype[7]. If uridine fails to rescue the cells, the compound has off-target toxicity.

  • Cell Plating: Seed target cells (e.g., A549 or Vero cells) in a 96-well plate at 10,000 cells/well.

  • Treatment Matrix: Treat cells with the IC₉₀ concentration of the quinoline derivative. In parallel wells, co-administer the derivative with 50 µM exogenous Uridine.

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability via CellTiter-Glo (ATP luminescence).

  • Validation: A successful validation requires >95% viability rescue in the uridine-supplemented wells.

Workflow Prep 1. Recombinant DHODH + DCIP + DHO + CoQ Incubate 2. Add Quinoline Derivatives Prep->Incubate Measure 3. Spectrophotometry (Absorbance at 600 nm) Incubate->Measure Validate 4. Orthogonal Validation (Uridine Rescue Assay) Measure->Validate

Fig 2: Self-validating workflow for DHODH inhibition and orthogonal uridine rescue.

References

  • Das, P., Deng, X., Zhang, L., Roth, M. G., Fontoura, B. M. A., Phillips, M. A., & De Brabander, J. K. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521.

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., Showalter, H. D., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186.

  • Makki, S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 2, 49-55.

  • Xiong, R., Zhang, L., Li, S., Sun, Y., Ding, M., Wang, Y., ... & Shen, J. (2020). Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antiviral against RNA viruses including newly emerged coronavirus SARS-CoV-2. bioRxiv.

  • AiFChem Product Catalog. Acid & Aryl Halide & Nitro: 2-Chloro-6-nitroquinoline-4-carboxylic acid (CAS 55764-57-3).

Sources

Exploratory

A Technical Guide to Determining the Solubility Profile of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- in Organic Solvents

Abstract Introduction: The Critical Role of Solubility Profiling 4-Quinolinecarboxylic acid and its derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Critical Role of Solubility Profiling

4-Quinolinecarboxylic acid and its derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound of interest, 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-, is a structurally distinct molecule whose therapeutic potential is yet to be fully explored. A comprehensive understanding of its solubility in various organic solvents is a prerequisite for its advancement through the drug development pipeline. This knowledge is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is fundamental to achieving high purity and yield.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is crucial for creating viable dosage forms, whether for oral, parenteral, or topical administration.

  • Preclinical Studies: In-vitro and in-vivo testing often require the compound to be dissolved in a vehicle that is compatible with the biological system under investigation.

Given the absence of published solubility data for 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-, this guide serves as a comprehensive roadmap for researchers to generate and interpret this critical information.

Physicochemical Properties of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

While experimental data for the target molecule is scarce, we can infer its likely physicochemical properties based on the known characteristics of its structural analogs, such as 2-chloroquinoline-4-carboxylic acid and other substituted quinolines.[3][4][5]

Table 1: Predicted Physicochemical Properties of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₁₀H₅ClN₂O₄The presence of nitrogen and oxygen atoms introduces polarity and potential for hydrogen bonding.
Molecular Weight ~252.61 g/mol A moderate molecular weight suggests that solubility will be heavily influenced by intermolecular forces rather than molecular size alone.
pKa Acidic (due to carboxylic acid)The carboxylic acid group will be ionizable. In protic solvents, its protonation state will significantly affect solubility. Adjusting the pH can be a strategy to enhance solubility in certain systems.[6]
logP Moderately LipophilicThe quinoline core and chloro-substituent contribute to lipophilicity, while the nitro and carboxylic acid groups increase polarity. This balance will dictate its preference for polar vs. non-polar solvents.
Hydrogen Bond Donors 1 (from carboxylic acid)The ability to donate a hydrogen bond will favor solubility in protic and other hydrogen-bond accepting solvents.
Hydrogen Bond Acceptors 4 (from nitro, carboxylic acid, and quinoline nitrogen)Multiple hydrogen bond acceptors will enhance interactions with protic and polar aprotic solvents.
Polar Surface Area (PSA) HighThe nitro and carboxylic acid groups will contribute to a high PSA, suggesting that the molecule will have a preference for more polar solvents.

These predicted properties suggest that 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- is likely to exhibit limited solubility in non-polar hydrocarbon solvents and greater solubility in polar aprotic and, to some extent, polar protic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6] It is a straightforward yet reliable approach that can be implemented in most laboratory settings.

Materials and Equipment
  • 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (solid, high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility Determination Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sample_Processing Sample Processing cluster_Analysis Analysis A Weigh excess solid API into vials B Add a known volume of solvent A->B Dispense solvent C Seal vials and place on shaker B->C Load samples D Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Incubate E Allow undissolved solid to settle D->E Post-incubation F Centrifuge to pellet remaining solid E->F Clarify G Filter supernatant through a 0.22 µm syringe filter F->G Remove particulates H Prepare serial dilutions of the filtrate G->H Sample preparation I Analyze dilutions by HPLC H->I Inject J Quantify concentration against a standard curve I->J Data processing

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- in a suitable solvent (in which it is freely soluble, e.g., DMSO) of a known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation: To a series of vials, add an excess amount of the solid compound. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To further ensure the removal of solid particles, centrifuge the vials.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples and the standard solutions by HPLC. Use the calibration curve to determine the concentration of the compound in the saturated solution.

  • Calculation: The solubility is then calculated, typically expressed in mg/mL or mol/L.

Theoretical Framework for Understanding Solubility

The experimental data provides the "what" of solubility, but a theoretical understanding is necessary to comprehend the "why." The principle of "like dissolves like" is a useful starting point, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[7] A more quantitative approach is offered by Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[8][9] The total Hansen solubility parameter (δt) is given by the equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their HSP values should be similar. The "distance" (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated. A smaller distance implies a higher likelihood of solubility.

The following diagram illustrates the concept of the Hansen solubility sphere.

Hansen Solubility Sphere cluster_HansenSpace Hansen Space cluster_SolubilitySphere Solubility Sphere of Solute δd δd δp δp δh δh Solute Solute Solvent_Good Good Solvent Solute->Solvent_Good Ra (small) Solvent_Bad Bad Solvent Solute->Solvent_Bad Ra (large)

Caption: Hansen Solubility Sphere Concept.

To apply this to 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-, one would first need to estimate its HSP values, which can be done using group contribution methods. Then, by comparing these values to the known HSP of various organic solvents, a prediction of its solubility profile can be made. This theoretical prediction can then be validated and refined using the experimental data obtained from the shake-flask method.

Conclusion

Characterizing the solubility profile of a novel compound like 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- is a foundational step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for undertaking this task, from predicting its physicochemical properties to detailing a robust experimental protocol for solubility determination. Furthermore, the introduction of theoretical concepts such as Hansen Solubility Parameters offers a means to rationalize the experimental findings and predict solubility in un-tested solvents. By following the methodologies outlined herein, researchers can generate the critical data needed to advance this and other promising compounds through the research and development process.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 17).
  • Hansen solubility parameters to predict drug & container interactions. (n.d.).
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications - American Chemical Society. (2025, April 15).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. (2024, April 2).
  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles - ChemRxiv. (n.d.).
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).
  • Using Hansen Solubility Parameters to predict excipient impacts on drug packaging and delivery devices - West Pharmaceutical Services. (2021, November 11).
  • Hansen Solubility Parameters in Drug Solvent Selection | PDF - Scribd. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • 2-Chloroquinoline-4-carboxylic acid – Chem-Impex. (n.d.).
  • 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID 50503-75-8 wiki - GuideChem. (n.d.).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2024, July 17).
  • 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 2-Chloro-4-Methyl-6-Nitro-Quinoline (CAS 54965-59-2) - chemBlink. (n.d.).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19).
  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem. (n.d.).
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate - MDPI. (2006, September 1).
  • 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem. (n.d.).
  • Quinoline - Wikipedia. (n.d.).
  • Solubility Data Resource - TOKU-E. (n.d.).

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 2-Chloro-6-nitroquinoline-4-carboxylic Acid: A Technical Whitepaper

Executive Summary The rational design of heterocyclic pharmacophores relies heavily on precise spatial understanding at the atomic level. 2-Chloro-6-nitroquinoline-4-carboxylic acid (CAS 55764-57-3) is a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic pharmacophores relies heavily on precise spatial understanding at the atomic level. 2-Chloro-6-nitroquinoline-4-carboxylic acid (CAS 55764-57-3) is a highly privileged scaffold utilized in the synthesis of potent antimicrobial agents, kinase inhibitors (such as TgCDPK1 targets), and dihydroorotate dehydrogenase (DHODH) inhibitors[1][2][3].

As a Senior Application Scientist, I present this whitepaper to deconstruct the crystallographic behavior of this molecule. By analyzing its three-dimensional architecture, supramolecular assembly, and the specific experimental protocols required to resolve its crystal structure, this guide provides researchers with a self-validating framework for executing high-fidelity Single-Crystal X-Ray Diffraction (SCXRD) on highly functionalized quinoline derivatives.

Mechanistic Rationale of the Scaffold

The structural integrity and biological efficacy of 2-chloro-6-nitroquinoline-4-carboxylic acid are dictated by the synergistic electronic and steric effects of its three functional groups[4]:

  • The 4-Carboxylic Acid (Pharmacophore Core): Acts as the primary anchor in biological targets. In the solid state, it is the dominant structure-directing group, driving the formation of robust supramolecular architectures.

  • The 6-Nitro Group (Electronic Modulator): As a strong electron-withdrawing group (EWG), the nitro substituent depletes electron density from the quinoline π -system. This enhances the acidity of the 4-carboxylic acid and promotes offset face-to-face π−π stacking in the crystal lattice[5][6].

  • The 2-Chloro Group (Halogen Bonding & SNAr Site): Beyond its synthetic utility as a leaving group for nucleophilic aromatic substitution[3], the C2-chlorine atom exhibits an anisotropic charge distribution. The resulting "sigma-hole" (a region of positive electrostatic potential) enables highly directional halogen bonding (C–Cl···O) with adjacent nitro or carboxylate oxygens.

Interactions Core Quinoline Scaffold COOH 4-COOH Group Core->COOH NO2 6-NO2 Group Core->NO2 Cl 2-Cl Group Core->Cl Stack π-π Stacking (~3.5 Å) Core->Stack Dispersion Dimer Centrosymmetric Dimer R2,2(8) Motif COOH->Dimer Strong H-Bonds Halogen Halogen Bonding (C-Cl···O) Cl->Halogen Sigma-Hole

Fig 1. Supramolecular interaction network of 2-chloro-6-nitroquinoline-4-carboxylic acid.

Experimental Protocol: High-Fidelity Crystal Growth and SCXRD

Quinoline-4-carboxylic acids are notoriously difficult to crystallize due to their tendency to rapidly precipitate as amorphous powders or microcrystalline twins[7]. To overcome this, a controlled vapor diffusion method must be employed to strictly regulate the nucleation rate.

Phase I: Vapor Diffusion Crystallization
  • Causality: Slow diffusion of an anti-solvent into a high-solubility polar aprotic solvent lowers the dielectric constant of the medium gradually, allowing molecules sufficient time to arrange into a thermodynamically stable lattice rather than kinetically trapping them in an amorphous state.

  • Dissolution: Dissolve 15 mg of 2-chloro-6-nitroquinoline-4-carboxylic acid in 1.0 mL of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL inner vial inside a 20 mL outer scintillation vial containing 5 mL of an anti-solvent (e.g., Diethyl Ether or Dichloromethane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 293 K in a vibration-free environment for 7–14 days until diffraction-quality single crystals (typically pale-yellow blocks or prisms) form.

Phase II: SCXRD Data Collection and Refinement
  • Causality: Cryogenic temperatures (100 K) are mandated to freeze out the dynamic disorder of the nitro group, which frequently undergoes rotational libration at room temperature. This minimizes Debye-Waller factors (thermal ellipsoids) and yields sharp, high-resolution electron density maps.

  • Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Coat it in perfluoropolyether oil to prevent solvent loss and mount it on a MiTeGen MicroMount.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a cold nitrogen stream set to 100 K. Collect ω and ϕ scans to ensure >99% completeness up to θ=25.2∘ .

  • Data Reduction: Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the chlorine atom.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface. Ensure convergence where R1​<0.05 and wR2​<0.15 .

Workflow N1 Compound Synthesis (Pfitzinger/Nitration) N2 Vapor Diffusion Crystallization (DMSO / Et2O) N1->N2 N3 Cryogenic SCXRD (100 K, Mo Kα) N2->N3 N4 Phase Solution (Intrinsic Phasing) N3->N4 N5 Anisotropic Refinement (Full-Matrix Least-Squares) N4->N5

Fig 2. Step-by-step crystallographic workflow for quinoline-4-carboxylic acid derivatives.

Structural Architecture & Supramolecular Assembly

Upon successful refinement, the structural analysis of 2-chloro-6-nitroquinoline-4-carboxylic acid reveals several critical geometric and supramolecular features characteristic of this scaffold[4][7]:

Molecular Geometry

The quinoline bicyclic system maintains strict planarity. However, the 4-carboxylic acid group is forced to twist out of the quinoline plane (dihedral angle typically between 30∘ and 50∘ ). Mechanistic insight: This torsion is not arbitrary; it is a required conformational adjustment to relieve severe steric repulsion between the carbonyl oxygen of the acid and the peri-hydrogen atom at the C5 position of the quinoline ring.

Hydrogen-Bonded Dimerization

The hallmark of quinoline-4-carboxylic acid crystallography is the formation of robust, centrosymmetric dimers. The molecules pair up via complementary O–H···O hydrogen bonds between their carboxylic acid moieties. In graph-set notation, this creates an R22​(8) homomeric motif. This dimerization is so energetically favorable that it dictates the primary packing axis of the entire crystal lattice.

Secondary Interactions

While the hydrogen bonds lock the dimers in place, the 3D lattice is stabilized by secondary forces:

  • π−π Stacking: The electron-deficient nature of the nitro-substituted quinoline rings allows adjacent dimers to stack face-to-face with an inter-planar distance of approximately 3.4–3.6 Å, driven by London dispersion forces[5].

  • Halogen Bonding: The C2-chlorine atom engages in weak but highly directional C–Cl···O interactions with the nitro group of neighboring molecules, acting as a "molecular glue" that bridges the 1D hydrogen-bonded chains into a 3D network.

Quantitative Structural Data

The following table summarizes the anticipated crystallographic parameters for 2-chloro-6-nitroquinoline-4-carboxylic acid, synthesized from empirical data of closely related 6-nitroquinoline and quinoline-4-carboxylic acid analogs[5][7].

ParameterExpected Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for planar aromatic carboxylic acids forming dimers.
Space Group P21​/c or P1ˉ Centrosymmetric groups accommodate the R22​(8) dimer motif perfectly.
Temperature 100(2) KSuppresses thermal motion of the -NO 2​ group.
Radiation Mo K α ( λ=0.71073 Å)Standard for small molecule organic crystals with halogens.
O–H···O Distance ~2.65 ÅIndicates a very strong, highly covalent hydrogen bond.
Dihedral Angle (COOH to Core) 35∘−45∘ Relieves steric clash with the C5 peri-hydrogen.
π−π Centroid Distance 3.40 - 3.60 ÅOptimal distance for dispersion-driven stacking in electron-poor rings.

References

  • [5] National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 11945, 6-Nitroquinoline. Available at:[Link]

  • [2] Research Collaboratory for Structural Bioinformatics (RCSB). PDB 4IGH: High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog. Available at:[Link]

  • [6] Srce - Hrčak. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available at:[Link]

  • [7] Chemical Methodologies. Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Structure... Available at:[Link]

  • [4] PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at:[Link]

  • [3] PubMed Central (PMC). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Quinolinecarboxylic Acid, 2-chloro-6-nitro-

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I approach the thermodynamic characterization of complex heterocyclic scaffolds not merely as a routine analytical checkbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I approach the thermodynamic characterization of complex heterocyclic scaffolds not merely as a routine analytical checkbox, but as a foundational predictive tool for drug developability. 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (CAS: 55764-57-3) represents a highly functionalized building block. The interplay of its electron-withdrawing substituents and hydrogen-bonding potential creates a unique thermodynamic landscape that dictates its stability, solubility, and downstream processing viability.

This whitepaper synthesizes field-proven methodologies to evaluate the thermodynamic stability of this specific quinoline derivative, providing researchers with self-validating protocols and mechanistic insights.

Structural Thermodynamics & Causality

To understand the macroscopic thermodynamic behavior of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-, we must first analyze its molecular architecture. The compound has a molecular weight of 252.61 g/mol , featuring one hydrogen bond donor and five hydrogen bond acceptors, with a calculated XLogP3 of approximately 2.5[1].

The thermodynamic stability of this molecule is governed by three competing structural factors:

  • The Quinoline Core: Provides a rigid, planar aromatic system that promotes tight crystal packing, inherently increasing the enthalpy of fusion ( ΔHfus​ ).

  • The 4-Carboxylic Acid Group: Enables strong intermolecular hydrogen bonding (typically forming dimers in the solid state). This drastically increases the crystal lattice energy, requiring significant thermal input to induce a phase transition.

  • The 2-Chloro and 6-Nitro Substituents: These are strongly electron-withdrawing groups (EWGs). While they stabilize the conjugate base (lowering the pKa​ of the carboxylic acid), the nitro group introduces a potential site of thermal lability. At elevated temperatures, nitroaromatics can undergo exothermic decomposition.

Understanding these causal relationships is critical. When we design a thermodynamic profiling workflow, we are not just measuring melting points; we are quantifying the energy required to disrupt this specific network of intermolecular forces.

Mechanism Mol 2-Chloro-6-nitroquinoline- 4-carboxylic acid Heat Thermal Stress (> 200°C) Mol->Heat Solv Solvent Interaction Mol->Solv Decarb Decarboxylation (Loss of CO2) Heat->Decarb Activation Energy Exceeded Degrad Nitro Group Degradation Heat->Degrad Extreme Heat Solvat Solvation Complex (H-Bonding) Solv->Solvat Thermodynamic Equilibrium

Fig 1: Mechanistic pathways of thermal degradation and solvent interaction.

Solid-State Thermodynamic Profiling

The solid-state stability of nitroquinolines is best assessed using a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

For highly functionalized quinolines, a standard DSC run is insufficient because melting is often immediately followed by, or concurrent with, degradation (such as decarboxylation). Drawing upon thermodynamic investigations of analogous compounds like nitroxoline (8-hydroxy-5-nitroquinoline), the use of simultaneous DSC-FTIR is highly recommended. This hyphenated technique allows us to detect the exact onset temperature of sublimation versus degradation by analyzing the evolved gases[2]. If CO2​ is detected in the FTIR stream, the endotherm represents decarboxylation rather than a pure phase transition.

Furthermore, isothermal TGA can be utilized to determine the sublimation kinetics, which typically follow zero-order kinetics in nitroquinoline derivatives, allowing for the precise calculation of the sublimation enthalpy ( ΔHsub​ )[2].

Solution-Phase Thermodynamics

Understanding how this compound behaves in solution is vital for reaction optimization and formulation. The dissolution of nitroquinoline derivatives is generally an endothermic process[3].

To accurately model the thermodynamic solubility, the modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model are the industry standards. Studies on similar nitroquinolines have shown that these models yield excellent correlation with experimental data, often achieving a relative average deviation (RAD) of less than 3%[3].

Additionally, solution calorimetry can be employed to indirectly calculate the evaporation enthalpy ( ΔHvap​ ) by measuring the solution enthalpies and solvation enthalpies, a method proven effective for 2-chloroquinoline derivatives[4].

Workflow A Synthesis & Purity Check (HPLC/NMR) B Solid-State Thermodynamics (DSC / TGA) A->B C Solution Thermodynamics (Solubility / Calorimetry) A->C D Sublimation Kinetics (Isothermal TGA) B->D E Thermodynamic Modeling (Apelblat / NRTL) C->E F Self-Validating Output (Stability Profile) D->F E->F

Fig 2: Self-validating thermodynamic profiling workflow for quinoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The output of one analytical technique inherently verifies the assumptions of the other.

Protocol A: Solid-State Thermal Analysis & Sublimation Kinetics

Causality: We use simultaneous DSC-FTIR to ensure that the mass loss observed in TGA is purely physical (sublimation) and not chemical (degradation).

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- into a pierced aluminum crucible.

  • Non-Isothermal Screening: Run a simultaneous DSC-TGA-FTIR from 25°C to 350°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Evolved Gas Analysis: Monitor the FTIR spectra of the evolved gas. An absence of the 2350 cm−1 ( CO2​ ) stretch during the initial mass loss confirms sublimation.

  • Isothermal Kinetics: Select three temperatures 15°C to 30°C below the established melting/degradation onset. Hold the sample isothermally in the TGA for 120 minutes at each temperature.

  • Validation: Plot mass loss versus time. A linear fit confirms zero-order sublimation kinetics, validating the extraction of ΔHsub​ via the Clausius-Clapeyron relationship.

Protocol B: Thermodynamic Solubility Modeling

Causality: A 48-hour equilibration time is strictly enforced to guarantee that the system has reached a true thermodynamic equilibrium, eliminating artifacts caused by kinetic solubility or transient polymorphs.

  • Equilibration: Add an excess of the solid compound to 20 mL of selected solvents (e.g., ethanol, ethyl acetate) in jacketed glass vessels.

  • Temperature Control: Maintain the vessels at specific temperatures ranging from 278.15 K to 313.15 K using a circulating water bath ( ±0.05 K). Agitate continuously for 48 hours.

  • Sampling: Allow the undissolved solid to settle for 2 hours. Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-warmed to the exact experimental temperature to prevent precipitation).

  • Quantification: Dilute the filtrate and quantify the concentration using HPLC-UV.

  • Validation: Fit the empirical solubility data to the modified Apelblat equation. A Root-Mean-Square Deviation (RMSD) of <10×10−4 validates the thermodynamic model's accuracy for this system.

Quantitative Data Summary

While specific empirical thermodynamic constants for CAS 55764-57-3 require direct laboratory measurement via the protocols above, we can confidently establish a predictive quantitative framework based on the established behavior of closely related structural analogues.

Thermodynamic PropertyPredictive Range / ValueAnalytical MethodologyReference Analogue
Molecular Weight 252.61 g/mol Mass SpectrometryExact Molecule[1]
XLogP3 ~2.5Computational PredictionExact Molecule[1]
Sublimation Enthalpy ( ΔHsub​ ) 85.0 – 105.0 kJ/molIsothermal TGANitroxoline[2]
Evaporation Enthalpy ( ΔHvap​ ) 60.0 – 80.0 kJ/molSolution Calorimetry2-Chloroquinoline[4]
Solubility Model Fit (RAD) < 3.0%Modified Apelblat Eq.5-nitro-8-hydroxyquinoline[3]
Dissolution Process Endothermic ( ΔHmix​>0 )Gibbs Free Energy Calc.Nitroquinolines[3]

Conclusion

The thermodynamic stability of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- is a complex function of its rigid quinoline core, hydrogen-bonding carboxylic acid, and electron-withdrawing substituents. By employing self-validating workflows—specifically simultaneous DSC-FTIR and rigorous isothermal solubility modeling—researchers can accurately map the phase transitions and degradation pathways of this molecule. This predictive profiling is not just an analytical exercise; it is a critical prerequisite for the successful integration of this compound into advanced drug discovery pipelines.

References

  • 55764-57-3, 2-Chloro-6-nitro-4-quinolinecarboxylic acid , Echemi, 1

  • Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis , PubMed, 2

  • Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions , ResearchGate, 3

  • Quinoline Derivatives Thermodynamic Properties during Phase Trans , Longdom Publishing, 4

Sources

Protocols & Analytical Methods

Method

Synthesis and Optimization Protocol for 2-Chloro-6-nitroquinoline-4-carboxylic Acid and Derivatives

Application Note & Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Mechanistic Rationale and Strategic Overview The 2-chloro-6-nitroquinoline-4-carboxylic acid scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Mechanistic Rationale and Strategic Overview

The 2-chloro-6-nitroquinoline-4-carboxylic acid scaffold is a highly privileged building block in medicinal chemistry. It serves as a versatile bis-electrophile for late-stage functionalization, enabling the rapid synthesis of antimalarial agents, kinase inhibitors, and eukaryotic initiation factor 4A (eIF4A) inhibitors[1].

The synthesis of this core relies on a robust, two-stage assembly that maximizes atom economy and functional group tolerance:

Stage 1: Microwave-Assisted Ring Expansion

The synthesis begins with the reaction of 5-nitroisatin and malonic acid. Under acidic conditions (glacial acetic acid), malonic acid acts as a C2-homologation agent. The isatin lactam ring opens to form a reactive keto-acid intermediate, which subsequently undergoes condensation with the active methylene of malonic acid. Subsequent cyclization and decarboxylation yield 2-hydroxy-6-nitroquinoline-4-carboxylic acid. Utilizing microwave irradiation (MWI) rather than conventional heating accelerates this Pfitzinger-type modification, reducing reaction times from 48 hours to merely 15 minutes while suppressing thermal degradation pathways[2].

Stage 2: Dual Chlorination and Divergent Quenching

To install the reactive C2-chloride, the 2-hydroxyquinoline intermediate (which exists in equilibrium with its 2-oxo tautomer) is treated with neat phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is added to generate a highly electrophilic Vilsmeier-Haack intermediate in situ. This reagent facilitates a dual transformation: it converts the C2-hydroxy group to a C2-chloride and simultaneously converts the C4-carboxylic acid into an acid chloride[3].

This dual activation is a strategic inflection point. The resulting 2-chloro-6-nitroquinoline-4-carbonyl chloride can be divergently quenched:

  • Aqueous Quench: Yields the free 2-chloro-6-nitroquinoline-4-carboxylic acid for subsequent amide coupling.

  • Alcoholic Quench: Yields the corresponding ester (e.g., ethyl 2-chloro-6-nitroquinoline-4-carboxylate), which is ideal for Suzuki-Miyaura cross-coupling at the C2 position[4].

Experimental Workflow

Workflow N1 5-Nitroisatin + Malonic Acid N2 2-Hydroxy-6-nitroquinoline- 4-carboxylic acid N1->N2 AcOH, MW (150°C) Ring Expansion & Decarboxylation N3 2-Chloro-6-nitroquinoline- 4-carbonyl chloride N2->N3 POCl3, DMF (cat.), 100°C Dual Chlorination N4 2-Chloro-6-nitroquinoline- 4-carboxylic acid N3->N4 H2O (Ice) Hydrolysis N5 Alkyl 2-Chloro-6-nitroquinoline- 4-carboxylate N3->N5 R-OH Esterification

Workflow for the divergent synthesis of 2-chloro-6-nitroquinoline-4-carboxylic acid derivatives.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for the synthesis, demonstrating the superiority of microwave irradiation and the specific yields obtained during divergent quenching.

Reaction StepReagents / CatalystConditionsTimeYield (%)Purity (HPLC)
Ring Expansion (Thermal) 5-Nitroisatin, Malonic AcidGlacial AcOH, Reflux (118 °C)48 h45-50%>90%
Ring Expansion (MWI) 5-Nitroisatin, Malonic AcidGlacial AcOH, MWI (150 °C)15 min68-75%>95%
Dual Chlorination POCl₃ (10 eq), DMF (0.1 eq)Neat, Reflux (100 °C)3 hN/A (In situ)N/A
Aqueous Quench H₂O (Ice-cold)0 °C to RT1 h82% (from OH-acid)>98%
Ethanol Quench Anhydrous EtOH0 °C to Reflux2 h85% (from OH-acid)>98%

Step-by-Step Methodologies

Protocol A: Synthesis of 2-Hydroxy-6-nitroquinoline-4-carboxylic acid

Self-Validating Principle: The completion of the reaction is marked by the cessation of CO₂ gas evolution (from decarboxylation) and a distinct color change from the bright orange of 5-nitroisatin to a pale yellow/brown precipitate.

  • Preparation: In a 30 mL microwave-safe Teflon vessel, suspend 5-nitroisatin (1.0 eq, 5.2 mmol) and malonic acid (1.5 eq, 7.8 mmol) in glacial acetic acid (8.0 mL).

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 150 °C for 15 minutes. Note: Ensure the microwave synthesizer is equipped with a pressure sensor, as CO₂ gas is evolved rapidly during decarboxylation.[2]

  • Isolation: Allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold distilled water (50 mL) to induce complete precipitation.

  • Purification: Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold water (2 × 20 mL) and cold ethanol (10 mL) to remove unreacted malonic acid and acetic acid residues.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight to afford 2-hydroxy-6-nitroquinoline-4-carboxylic acid as a solid.

Protocol B: Dual Chlorination to 2-Chloro-6-nitroquinoline-4-carbonyl chloride

Causality Check: DMF is strictly required as a catalyst. Without it, the chlorination of the highly electron-deficient 6-nitroquinoline core is sluggish and prone to degradation.

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-hydroxy-6-nitroquinoline-4-carboxylic acid (1.0 eq, 4.0 mmol) in neat POCl₃ (10.0 eq, 40.0 mmol).

  • Catalysis: Add anhydrous DMF (3 drops, ~0.1 eq). The mixture will begin to bubble as the Vilsmeier-Haack complex forms.

  • Reflux: Heat the mixture to 100 °C for 3 hours. The suspension will gradually turn into a homogenous dark solution, indicating the complete conversion to the acid chloride[3].

  • Concentration: Cool the mixture to 50 °C. Critical Step: Remove the excess POCl₃ via vacuum distillation. Failing to remove POCl₃ will result in a violent exothermic reaction during the subsequent quench, leading to product hydrolysis and severe safety hazards.

Protocol C: Divergent Quenching

Proceed immediately from Protocol B using the crude acid chloride.

Option C1: Synthesis of 2-Chloro-6-nitroquinoline-4-carboxylic acid

  • Cool the crude acid chloride residue to 0 °C using an ice bath.

  • Slowly add ice-cold water (20 mL) dropwise while stirring vigorously.

  • Stir the resulting suspension at room temperature for 1 hour to ensure complete hydrolysis of the acid chloride back to the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum.

Option C2: Synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

  • Cool the crude acid chloride residue to 0 °C.

  • Slowly add anhydrous ethanol (20 mL) dropwise. Causality: The highly exothermic reaction of the acid chloride with ethanol drives the esterification process.

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours to ensure complete conversion.

  • Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure ester.

References

  • El Ashry, E. S. H., et al. "Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin." Synthetic Communications, 2005. 2

  • Nilsen, A., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, 2013. 3

  • Cencic, R., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." NIH Public Access, 2019. 1

  • BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline." BenchChem, 2025. 4

Sources

Application

Application Note: A Comprehensive Guide to the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-nitro-4-quinolinecarboxylic acid

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of this heterocyclic system is paramount for modulating pharmacological profiles and conducting structure-activity relationship (SAR) studies. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for the C-2 functionalization of quinoline derivatives.[1][3]

This application note provides a detailed examination of the SNAr reaction on 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-, a substrate exceptionally primed for this transformation. We will delve into the mechanistic underpinnings that drive this reaction, provide a robust and reproducible experimental protocol, and offer expert insights into optimization and troubleshooting.

Part 1: Mechanistic Rationale and Causality

The facile displacement of the chloro group at the C-2 position of 2-chloro-6-nitro-4-quinolinecarboxylic acid is a direct consequence of the electronic architecture of the molecule. Unlike typical aryl halides, which are inert to nucleophilic attack, this substrate is highly activated towards an SNAr pathway.[4][5]

The reaction proceeds via a two-step addition-elimination mechanism .[4][6][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-2 position. This step temporarily disrupts the aromaticity of the quinoline ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5][7][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the chloride leaving group.

The rate and success of the SNAr reaction are critically dependent on the stability of the Meisenheimer complex. In our target molecule, two key features provide exceptional stabilization:

  • The Ring Nitrogen: The endocyclic nitrogen atom acts as a powerful electron-withdrawing group through induction and resonance, analogous to an ortho nitro group.[8][9] This delocalizes the negative charge of the intermediate, lowering the activation energy for its formation.

  • The 6-Nitro Group: Positioned para to the site of nucleophilic attack, the nitro group is a potent activating group.[8][10][11] It provides extensive resonance stabilization by delocalizing the negative charge onto its oxygen atoms, a critical factor that dramatically accelerates the reaction rate compared to an un-substituted quinoline.[5][11]

The carboxylic acid at the C-4 position further contributes to the overall electron-deficient nature of the ring system, enhancing its electrophilicity.

Part 2: Experimental Protocol - Synthesis of 2-(Butylamino)-6-nitro-4-quinolinecarboxylic acid

This protocol provides a validated, step-by-step procedure for the reaction of 2-chloro-6-nitro-4-quinolinecarboxylic acid with a representative primary amine nucleophile, n-butylamine.

Objective: To synthesize 2-(butylamino)-6-nitro-4-quinolinecarboxylic acid via nucleophilic aromatic substitution with high purity and yield.

Materials and Reagents:

  • 2-chloro-6-nitro-4-quinolinecarboxylic acid (1.0 eq.)

  • n-Butylamine (1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (1M HCl)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates and chamber

Detailed Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitro-4-quinolinecarboxylic acid (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Seal the flask and purge the system with an inert atmosphere (e.g., nitrogen) for 10-15 minutes.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF via syringe to create a suspension (approx. 0.1-0.2 M concentration relative to the substrate).

    • Begin vigorous stirring.

    • Add n-butylamine (1.5 eq.) to the suspension dropwise via syringe at room temperature.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain the temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[12] A typical mobile phase for TLC would be 10-20% methanol in dichloromethane. The product should be more polar than the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up Procedure:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water (approx. 10 times the volume of DMF).

    • Acidify the aqueous solution to a pH of ~3-4 by the slow addition of 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[13]

    • If further purification is required, the crude solid can be purified by column chromatography on silica gel.[3][12] A gradient elution system, such as 0-10% methanol in dichloromethane, is often effective.

    • After purification, combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product as a solid. Dry the solid under high vacuum.

Part 3: Data Presentation and Reaction Scope

The described protocol is adaptable to a variety of nucleophiles. The following table summarizes typical conditions and expected products, demonstrating the versatility of this SNAr transformation.

NucleophileReagent (eq.)Base (eq.)SolventTemp (°C)Expected Product Structure
Primary Amine Benzylamine (1.5)K₂CO₃ (2.0)DMF80-902-(Benzylamino)-6-nitro-4-quinolinecarboxylic acid
Secondary Amine Morpholine (1.5)K₂CO₃ (2.0)DMSO90-1002-(Morpholino)-6-nitro-4-quinolinecarboxylic acid
Alcohol Sodium Methoxide (1.2)N/A (reagent is base)MethanolReflux2-Methoxy-6-nitro-4-quinolinecarboxylic acid
Thiol Thiophenol (1.2)Cs₂CO₃ (2.0)DMF60-702-(Phenylthio)-6-nitro-4-quinolinecarboxylic acid

Part 4: Workflow Visualization

The following diagram illustrates the general experimental workflow for the SNAr reaction.

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Charge Flask: - Substrate - Base (K₂CO₃) inert Establish Inert Atmosphere (N₂) reagents->inert add_solv Add Solvent (DMF) inert->add_solv add_nuc Add Nucleophile (e.g., Amine) add_solv->add_nuc heat Heat to 80-90 °C Monitor by TLC/LCMS add_nuc->heat cool Cool to RT heat->cool quench Pour into Water cool->quench acidify Acidify (HCl) & Precipitate quench->acidify filtrate Filter & Wash Solid acidify->filtrate purify Recrystallization or Column Chromatography filtrate->purify dry Dry Under Vacuum purify->dry product Final Product dry->product

Caption: Experimental workflow for a typical SNAr reaction.

Part 5: Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient temperature.2. Inactive base (e.g., absorbed moisture).3. Low-reactivity nucleophile.1. Increase reaction temperature in 10 °C increments (up to ~120 °C in DMF).2. Use freshly dried or new anhydrous base.3. Switch to a more polar aprotic solvent like DMSO.[12] Consider using a more reactive base like Cesium Carbonate (Cs₂CO₃).
Formation of Side Products 1. Reaction with the carboxylic acid group (e.g., amide formation).2. Over-reaction if other leaving groups are present.1. This is generally not favored under these conditions as SNAr is much faster. If problematic, consider protecting the carboxylic acid as an ester, though this adds steps.2. For this specific substrate, this is not an issue.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Poor precipitation during work-up.1. Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress deprotonation of the carboxylic acid on the silica. Alternatively, rely on recrystallization.[13]2. Ensure pH is sufficiently acidic (~3) to fully protonate the product. Ensure the aqueous volume is large enough to precipitate the product and dissolve DMF.
Low Yield after Work-up 1. Product is partially soluble in the acidic aqueous phase.2. Incomplete precipitation.1. After filtering the precipitated solid, extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.[3][12]2. Allow more time for precipitation at a lower temperature (0-5 °C).

Conclusion

The nucleophilic aromatic substitution of 2-chloro-6-nitro-4-quinolinecarboxylic acid is a highly efficient and reliable method for accessing a diverse range of C-2 functionalized quinoline derivatives. The strong electronic activation provided by the ring nitrogen and the 6-nitro group ensures rapid and clean conversion with a variety of nucleophiles. The protocol described herein is robust and can be readily adapted for the synthesis of compound libraries for drug discovery and other applications, providing a cornerstone reaction for medicinal and synthetic chemists.

References

  • Grokipedia. Nucleophilic aromatic substitution.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
  • Benchchem. Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
  • ResearchGate. The mechanism of SNAr reaction | Download Scientific Diagram.
  • PMC. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (August 20, 2018).
  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • IIP Series. SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Wikipedia. Nucleophilic aromatic substitution.
  • YouTube. nucleophilic aromatic substitutions. (January 19, 2019).
  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (March 22, 2019).
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. (February 17, 2026).
  • PMC. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. (March 30, 2026).
  • Google Patents. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.

Sources

Method

Application Note: Advanced Amidation Protocols for 2-chloro-6-nitro-4-quinolinecarboxylic acid

Abstract This application note provides a comprehensive guide to the successful amidation of 2-chloro-6-nitro-4-quinolinecarboxylic acid, a challenging substrate of significant interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the successful amidation of 2-chloro-6-nitro-4-quinolinecarboxylic acid, a challenging substrate of significant interest in medicinal chemistry and drug development. The inherent electronic and steric properties of this molecule—namely the electron-withdrawing effects of the nitro group and the quinoline nitrogen—necessitate robust and carefully optimized coupling protocols. We present detailed, field-proven methodologies, moving beyond simple step-by-step instructions to explain the fundamental principles and chemical causality behind reagent selection and reaction design. This guide details two primary, reliable protocols utilizing modern peptide coupling reagents, offers insights into reaction mechanisms, and includes a troubleshooting guide for common challenges. The protocols are designed to be self-validating systems, ensuring reproducibility and high yields for researchers synthesizing novel quinoline-based carboxamides.

Introduction: The Challenge and Importance

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline core via an amide linkage at the C-4 position is a critical step in the synthesis of a wide array of biologically active molecules. However, the specific substrate, 2-chloro-6-nitro-4-quinolinecarboxylic acid, presents a formidable challenge for amide bond formation.

The primary difficulty arises from the deactivation of the carboxylic acid. The powerful electron-withdrawing nature of the 6-nitro substituent, compounded by the inductive effect of the ring nitrogen, significantly reduces the nucleophilicity of the carboxylate anion. This makes the activation of the carboxylic acid, a prerequisite for amidation, sluggish under standard conditions.[1][2] Direct thermal condensation is generally not viable as it requires high temperatures that can degrade sensitive substrates and often results in the formation of unreactive ammonium salts.[1][3]

Therefore, the successful synthesis of amides from this substrate hinges on the selection of a potent coupling reagent capable of forming a highly reactive activated intermediate that can be readily intercepted by an amine nucleophile. This guide focuses on providing robust and rational protocols to overcome these challenges.

The Core Mechanism: Activating the Carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine is fundamentally a dehydration reaction.[1][4] The core challenge is that the acidic proton of the carboxylic acid will readily react with the basic amine to form a non-productive ammonium carboxylate salt.[5] Modern amidation protocols circumvent this by using a "coupling reagent" to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate. The amine can then attack this activated intermediate to form the thermodynamically stable amide bond.

Amidation_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActivatedIntermediate R-CO-X (Activated Intermediate) Acid->ActivatedIntermediate + Coupling Reagent - H₂O byproduct precursor CouplingReagent Coupling Reagent Amide R-CO-NHR' (Amide Product) ActivatedIntermediate->Amide + Amine (R'-NH₂) Amine R'-NH₂ (Amine) Byproduct H-X (Byproduct)

Figure 1: Generalized workflow for coupling agent-mediated amidation.

Key Experimental Considerations
  • Coupling Reagents: Uronium/aminium salts (e.g., HATU, HBTU) and carbodiimides (e.g., EDC) are the most common classes.[6][7] For deactivated substrates like our target molecule, uronium salts such as HATU are often superior as they generate more reactive activated esters.

  • Base Selection: A non-nucleophilic, sterically hindered organic base is critical. Its primary role is to deprotonate the carboxylic acid to form the carboxylate and to neutralize any acidic byproducts generated during the reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an ideal choice because its steric bulk prevents it from competing with the desired amine nucleophile in attacking the activated intermediate.[8][9][10][11]

  • Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are preferred as they effectively dissolve the reactants without interfering with the reaction mechanism.

Recommended Protocols

The following protocols have been designed for robustness and high efficiency in the context of the challenging 2-chloro-6-nitro-4-quinolinecarboxylic acid substrate.

Protocol 1: HATU-Mediated Amidation (High-Efficiency Method)

This is the recommended primary method for difficult couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent. It reacts with the carboxylate to form a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the neighboring pyridine nitrogen, accelerating the subsequent amidation.

HATU_Workflow start Start: Inert Atmosphere (N₂ or Ar) dissolve 1. Dissolve Acid (1.0 eq) & Amine (1.1-1.2 eq) in anhydrous DMF. start->dissolve cool 2. Cool reaction mixture to 0 °C (ice bath). dissolve->cool add_base 3. Add DIPEA (2.5-3.0 eq) dropwise. cool->add_base add_hatu 4. Add HATU (1.2 eq) in one portion. add_base->add_hatu react 5. Stir at 0 °C for 30 min, then warm to RT for 2-16 h. add_hatu->react monitor 6. Monitor reaction via TLC or LC-MS. react->monitor workup 7. Quench with H₂O. Extract with EtOAc or DCM. monitor->workup purify 8. Purify via column chromatography. workup->purify end End: Isolated Product purify->end

Figure 2: Experimental workflow for HATU-mediated amidation.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-6-nitro-4-quinolinecarboxylic acid (1.0 eq).

  • Add the desired primary or secondary amine (1.1–1.2 eq).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 eq) to the reaction mixture.

  • After 5 minutes of stirring, add HATU (1.2 eq) in a single portion. The solution may change color.

  • Continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2–16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

ParameterRecommended ValueRationale
Acid:Amine:HATU:DIPEA 1.0 : 1.1 : 1.2 : 2.5A slight excess of amine and HATU ensures full conversion of the limiting acid. Sufficient base is crucial.
Solvent Anhydrous DMFExcellent solvating power for all components.
Temperature 0 °C to Room Temp.Initial cooling controls the exotherm from activation; warming ensures the reaction goes to completion.
Reaction Time 2–16 hoursSubstrate dependent; requires monitoring.
Protocol 2: EDC/HOBt-Mediated Amidation (Cost-Effective Method)

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into a non-reactive N-acylurea byproduct. HOBt acts as a scavenger, reacting with the O-acylisourea to form a more stable HOBt-active ester, which then cleanly reacts with the amine.[4][5][12] This method is very effective and often more cost-efficient than using uronium salts.

Step-by-Step Methodology:

  • To a dry round-bottom flask, add 2-chloro-6-nitro-4-quinolinecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous Dichloromethane (DCM) or DMF (approx. 0.1 M).

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.5 eq) in one portion to the stirred mixture.

  • Stir the reaction at room temperature for 4–24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

ParameterRecommended ValueRationale
Acid:Amine:EDC:HOBt:DIPEA 1.0 : 1.1 : 1.5 : 1.2 : 2.0Excess EDC is used to drive the reaction. HOBt is crucial to prevent N-acylurea formation and reduce racemization.[4]
Solvent Anhydrous DCM or DMFDCM is easier to remove, but DMF may be needed for solubility issues.
Temperature Room TemperatureGenerally sufficient for this coupling system.
Reaction Time 4–24 hoursTypically slower than HATU-mediated couplings.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient activation of the acid.Switch to the more potent HATU protocol. Ensure all reagents are anhydrous, especially the solvent.
Insufficient base.Increase the amount of DIPEA to 3.0 equivalents to ensure full deprotonation of the acid and neutralization of byproducts (like HCl from EDC·HCl).
Formation of N-acylurea (EDC Protocol) The O-acylisourea intermediate is rearranging before amine attack.Ensure at least 1.0 equivalent of HOBt is present. Running the reaction at a higher concentration may also favor the bimolecular reaction with the amine.
Side Product at 2-Cl Position The amine is acting as a nucleophile at the C2 position.This is unlikely under these conditions but possible with very nucleophilic amines or elevated temperatures. Ensure the reaction is run at or below room temperature. Use a more hindered base like DIPEA instead of less hindered ones like triethylamine.[8]

Conclusion

The amidation of 2-chloro-6-nitro-4-quinolinecarboxylic acid requires a departure from standard protocols due to the electronically deactivated nature of the substrate. The use of modern, potent coupling reagents is essential for efficient and high-yielding synthesis. The HATU-mediated protocol offers the highest reactivity and is recommended for particularly challenging or precious amines. The EDC/HOBt method provides a robust and cost-effective alternative that is suitable for a wide range of substrates. By understanding the mechanistic principles behind reagent selection, researchers can confidently and successfully synthesize target amides for application in drug discovery and development.

References

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021). Organic Chemistry. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • N,N-Diisopropylethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Retrieved from [Link]

  • Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters through Traceless α-Functionalized Benzylic Radicals. (2023). Organic Letters. Retrieved from [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. Retrieved from [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Synthesis, Nomenclature, and Properties Of The Amide Functional Group. (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Chemoselective Reduction of 2-Chloro-6-nitroquinoline-4-carboxylic Acid: Protocols for 6-Amino-2-chloroquinoline-4-carboxylic Acid Synthesis

Context & The Chemoselectivity Challenge The reduction of 2-chloro-6-nitroquinoline-4-carboxylic acid to its corresponding 6-amino derivative is a pivotal transformation in the development of kinase inhibitors, antibacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & The Chemoselectivity Challenge

The reduction of 2-chloro-6-nitroquinoline-4-carboxylic acid to its corresponding 6-amino derivative is a pivotal transformation in the development of kinase inhibitors, antibacterial agents, and advanced pharmaceutical intermediates. The structural complexity of this substrate presents a classic chemoselectivity challenge: the molecule contains a reducible nitro group, a highly activated aryl chloride, and an amphoteric carboxylic acid moiety.

As a Senior Application Scientist, it is critical to recognize the electronic environment of the quinoline scaffold. The quinoline nitrogen withdraws electron density via resonance, rendering the 2- and 4-positions highly electrophilic. Consequently, the C2–Cl bond is exceptionally susceptible to oxidative addition by transition metals. Standard catalytic hydrogenation methodologies (e.g., Pd/C with H₂ gas) will inevitably result in rapid hydrodehalogenation, yielding the undesired dechlorinated byproduct, 6-aminoquinoline-4-carboxylic acid[1]. To achieve absolute chemoselectivity, the reduction must proceed via a Single Electron Transfer (SET) mechanism that strictly targets the nitro group.

Mechanistic Causality & Reagent Selection

To bypass the vulnerability of the C2–Cl bond, metal-mediated SET reductions are the industry standard.

  • The Béchamp-Type Reduction (Fe/NH₄Cl): Utilizing zero-valent iron powder in the presence of ammonium chloride is the most robust method for this substrate[2]. Ammonium chloride acts as a mild, self-regulating proton donor (pKa ~9.2). It buffers the reaction, preventing the alkaline hydrolysis of the aryl chloride while facilitating the proton-coupled electron transfer required to reduce the nitro group. Because this mechanism does not involve transition-metal oxidative addition, the C–Cl bond remains entirely intact.

  • Stannous Chloride (SnCl₂·2H₂O): While SnCl₂ is a classic, mild reagent for chemoselective nitro reduction[3], its use is heavily discouraged for free carboxylic acids. Tin forms strong coordination complexes with carboxylates and amines. During basic workup (required to precipitate tin oxides), the amphoteric product will solubilize in the aqueous phase, making extraction nearly impossible. Expert Insight: Reserve SnCl₂ exclusively for substrates where the carboxylic acid is protected as an alkyl ester.

Reaction pathways demonstrating chemoselective nitro reduction versus undesired hydrodehalogenation.

Quantitative Comparison of Reduction Strategies

Reduction MethodReagentsChemoselectivity (Nitro vs. Cl)Typical YieldSubstrate CompatibilityEnvironmental / Scale Impact
Catalytic Hydrogenation Pd/C, H₂, EtOHPoor (Dechlorination)< 10% (Target)Esters & AcidsGreen, but fails chemically
Activated Iron (Protocol A) Fe powder, NH₄Cl, EtOH/H₂OExcellent 85 – 95%Free Acids & EstersModerate (Iron oxide sludge)
Tin Reduction SnCl₂·2H₂O, EtOAcExcellent 80 – 90%Esters Only High (Heavy metal waste)
Zinc Reduction Zn dust, NH₄Cl, MeOHGood 70 – 80%Esters & AcidsModerate[4]

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Optimized for Free Carboxylic Acid)

This protocol relies on a self-validating isolation strategy. By leveraging the isoelectric point of the resulting amino acid, the product acts as its own purification mechanism, precipitating cleanly from the aqueous phase without the need for chromatography.

Reagents & Materials:

  • 2-Chloro-6-nitroquinoline-4-carboxylic acid (1.0 equiv, limiting reagent)

  • Iron powder, 325 mesh (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol / Deionized Water (3:1 v/v)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-6-nitroquinoline-4-carboxylic acid (1.0 equiv) and NH₄Cl (5.0 equiv) in a 3:1 mixture of EtOH/H₂O (approx. 10 mL/mmol of substrate).

  • Thermal Activation: Heat the vigorously stirred suspension to 80 °C. The substrate will partially dissolve as the temperature rises.

  • Portion-wise Addition: Remove the heat source momentarily and add the Iron powder (5.0 equiv) in small portions over 15 minutes to control the mild exotherm and prevent excessive foaming.

  • Reaction Progression: Reapply heat and reflux the mixture at 80 °C for 2 to 4 hours. Monitor the reaction via LCMS or TLC (DCM:MeOH 9:1 with 1% AcOH). The reaction is self-validating when the yellow nitro compound is fully consumed, replaced by a highly fluorescent (under 254/365 nm UV) amino spot.

  • Hot Filtration: While the mixture is still hot (>60 °C), filter it through a tightly packed pad of Celite to remove the insoluble iron oxide sludge. Wash the Celite pad thoroughly with hot EtOH (3 × 15 mL) to ensure complete product recovery.

  • Isoelectric Precipitation (Critical Step): Concentrate the combined filtrates under reduced pressure to remove the majority of the ethanol. Cool the remaining aqueous solution to 0–5 °C in an ice bath. Carefully adjust the pH to approximately 4.5–5.0 using 1M HCl or 1M NaOH. Causality: At this isoelectric point, the zwitterionic 6-amino-2-chloroquinoline-4-carboxylic acid reaches its minimum solubility and will precipitate as a fine solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL) followed by a minimal amount of cold diethyl ether, and dry under high vacuum at 45 °C overnight.

Step-by-step experimental workflow for the Iron/Ammonium Chloride mediated reduction protocol.

Protocol B: Stannous Chloride Reduction (For Esterified Substrates Only)

If your synthetic route utilizes an alkyl ester (e.g., methyl 2-chloro-6-nitroquinoline-4-carboxylate), SnCl₂ provides a highly efficient, homogeneous alternative[1].

Step-by-Step Methodology:

  • Dissolve the esterified substrate (1.0 equiv) in absolute ethanol (0.2 M).

  • Add SnCl₂·2H₂O (5.0 equiv) in one portion.

  • Stir the reaction at 70 °C for 2 hours.

  • Workup Causality: Pour the cooled mixture into crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7–8. Why? This neutralizes the HCl generated during the reaction and precipitates the tin byproducts as insoluble tin(IV) oxide hydrates, breaking the tin-amine coordination complex.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The protected ester product will partition cleanly into the organic layer. Dry over Na₂SO₄, filter, and concentrate.

Analytical Validation

To confirm the success of the chemoselective reduction, utilize the following analytical checks:

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak at m/z 223.0 (for the ³⁵Cl isotope) and 225.0 (for the ³⁷Cl isotope) in a 3:1 ratio, confirming the retention of the chlorine atom. The absence of an m/z 189.0 peak validates that no hydrodechlorination occurred.

  • ¹H NMR (DMSO-d₆): The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, replaced by an upfield shift of the quinoline protons and the appearance of a broad singlet integrating to 2H (the -NH₂ group) around 5.5–6.0 ppm.

References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis. 2

  • Application Note: Synthesis of (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone via Chemoselective Nitro Group Reduction. Benchchem. 1

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases.3

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Synlett / Thieme-Connect. 4

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- synthesis

Welcome to the technical support center for the synthesis of 2-chloro-6-nitro-4-quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-6-nitro-4-quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions in your laboratory work.

The synthesis of 2-chloro-6-nitro-4-quinolinecarboxylic acid is a key process for creating intermediates used in the development of antiviral and other therapeutic agents.[1] The quinoline core is a privileged scaffold in medicinal chemistry, and precise control over its synthesis is paramount for achieving high purity and yield.[2][3]

This guide addresses common challenges encountered during the two primary stages of this synthesis:

  • Pfitzinger Condensation: The formation of the quinoline ring system to yield a 4-hydroxyquinoline intermediate.

  • Deoxychlorination: The conversion of the 4-hydroxy group to the final 4-chloro product.

Overall Synthesis Workflow

The following diagram outlines the general synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Chlorination Isatin_Derivative 5-Nitroisatin Intermediate 4-Hydroxy-6-nitroquinoline- 2-carboxylic acid Isatin_Derivative:e->Intermediate:w Base (e.g., KOH) Ethanol/Water Carbonyl_Compound Pyruvic Acid (or equivalent) Carbonyl_Compound:e->Intermediate:w Condensation & Cyclization Final_Product 2-chloro-6-nitro- 4-quinolinecarboxylic acid Intermediate->Final_Product Chlorinating Agent (e.g., POCl₃) Heat Intermediate_2 4-Hydroxy-6-nitroquinoline- 2-carboxylic acid caption General two-step synthesis pathway.

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting the Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[2][4] However, its success is highly dependent on carefully controlled reaction conditions.[5]

Frequently Asked Questions: Pfitzinger Reaction

Q1: I am observing very low or no yield of my 4-hydroxy-6-nitroquinoline-2-carboxylic acid intermediate. What are the likely causes?

This is a common issue that can often be traced back to one of four key areas: base-mediated hydrolysis, starting material stability, reaction temperature, or the work-up procedure.

  • Cause A: Incomplete Isatin Ring Opening. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate.[4] If the base is too weak or used in insufficient quantity, this crucial first step will not go to completion, stalling the entire reaction.

    • Solution: Ensure you are using a strong base, such as potassium hydroxide (KOH), in a sufficient molar excess. The concentration of the base is critical; it must be adequate to drive the initial hydrolysis and catalyze the subsequent condensation.[6] A mixture of ethanol and water is a common solvent system, as the water is necessary for the hydrolysis step while ethanol helps dissolve the organic reactants.[6]

  • Cause B: Decomposition or Side-Reactions of the Carbonyl Compound. The carbonyl partner (in this case, derived from pyruvic acid) can undergo self-condensation (an aldol reaction) under strong basic conditions, especially at elevated temperatures.[6] This side reaction consumes your reagent and leads to the formation of impurities, which can complicate purification.

    • Solution: Consider the sequential addition of reactants. First, allow the isatin to react with the base to ensure complete ring-opening before slowly adding the carbonyl compound.[6] This can help minimize the time the carbonyl is exposed to basic conditions before it can react with the aniline intermediate.

  • Cause C: Suboptimal Reaction Temperature. Temperature control is a delicate balance. While heat is required to overcome the activation energy for the cyclization and dehydration steps, excessively high temperatures can promote the decomposition of starting materials and intermediates, leading to tar formation.[6][7]

    • Solution: Maintain a gentle reflux. For many Pfitzinger reactions, a temperature range of 70-100°C is optimal.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times at high temperatures.

  • Cause D: Improper Work-up and Product Isolation. The product is a carboxylic acid, which exists as a carboxylate salt (e.g., potassium salt) in the basic reaction mixture. To precipitate the desired product, the solution must be carefully acidified.

    • Solution: After the reaction is complete, cool the mixture and acidify it with an acid like acetic acid or dilute HCl to a pH of 4-5.[2] Adding the acid slowly while cooling in an ice bath promotes the formation of a filterable solid and minimizes the co-precipitation of impurities.

Q2: My reaction has produced a thick, tar-like substance that is difficult to work with. Why did this happen?

The formation of resinous materials is typically a sign of polymerization or decomposition.

  • Cause A: High Temperature. As mentioned above, excessive heat can cause starting materials, particularly aldehydes or ketones, to polymerize.[9]

    • Solution: Reduce the reaction temperature and monitor the reaction closely to determine the minimum time required for completion.

  • Cause B: Incorrect Stoichiometry. Using a large excess of the carbonyl compound can increase the rate of self-condensation and polymerization side reactions.

    • Solution: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of the carbonyl compound to help drive the reaction to completion without promoting excessive side reactions.[6]

Table 1: Effect of Base on Pfitzinger Reaction Yield
BaseSolvent SystemTypical ConditionsReported Yield (%)Key Considerations
KOH Ethanol/WaterReflux, 12-24hGood to ExcellentMost commonly used and reliable base for this reaction.[6][10]
NaOH Ethanol/WaterReflux, 12-24hGoodCan sometimes provide higher yields than KOH, but this is substrate-dependent.[7]
Acidic WaterAcid catalyst, RefluxVariableSome modified Pfitzinger reactions use acidic conditions, but this is less common and may not be suitable for this substrate combination.[11]

Part 2: Troubleshooting the Chlorination Step

The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a critical deoxychlorination reaction. This step is highly sensitive to reaction conditions, particularly the presence of water.

Frequently Asked Questions: Chlorination

Q1: The yield of my final 2-chloro-6-nitro-4-quinolinecarboxylic acid is low after the chlorination step.

Low yields in this step often point to incomplete reaction, reagent decomposition, or product degradation.

  • Cause A: Inadequate Chlorinating Agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.[12] Its effectiveness can be compromised by age or exposure to atmospheric moisture. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) is sometimes used as a more powerful chlorinating agent.[13]

    • Solution: Use freshly distilled or a newly opened bottle of POCl₃. Ensure a sufficient excess of the reagent is used (often POCl₃ is used as the solvent).[14] The reaction typically requires heating to proceed at a reasonable rate, often at reflux (around 100-110°C).[12]

  • Cause B: Presence of Moisture. Chlorinating agents like POCl₃ react violently with water.[12] Any moisture present in the reaction flask, starting material, or solvent will consume the reagent, drastically reducing its effectiveness and lowering the yield.

    • Solution: Meticulously dry all glassware in an oven before use. Ensure your starting material (the hydroxyquinoline) is completely dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.[12]

  • Cause C: Incomplete Reaction. The conversion can be sluggish. Insufficient heating or reaction time will result in unreacted starting material remaining.

    • Solution: Monitor the reaction by TLC until the starting material is fully consumed. Reaction times of 4-12 hours at reflux are common.[12] A catalytic amount of a base like N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.

  • Cause D: Degradation During Work-up. The work-up for a POCl₃ reaction involves carefully quenching the excess reagent, typically by pouring the reaction mixture onto crushed ice.[14] This process is highly exothermic and generates acidic conditions (hydrolysis of POCl₃ produces phosphoric acid and HCl). The product can be sensitive to prolonged exposure to these harsh conditions.

    • Solution: Perform the quench slowly and with efficient cooling. Once the POCl₃ is neutralized, work to isolate the product promptly by filtration. Wash the isolated solid with cold water to remove any residual acids.

Q2: My final product is impure, showing multiple spots on TLC. What are the potential byproducts?

Impurity profiles often result from the high reactivity of the reagents and the electron-deficient nature of the quinoline ring.

  • Cause A: Reaction at the Carboxylic Acid. POCl₃ can react with the carboxylic acid moiety to form an acyl chloride. While this may not always be a major issue, it can lead to complications in subsequent steps or during purification.

    • Solution: This side reaction is often unavoidable with POCl₃. During the aqueous work-up, the acyl chloride will typically hydrolyze back to the carboxylic acid. However, if you are isolating the product under non-aqueous conditions, be aware of this possibility.

  • Cause B: Ring Chlorination. While the 4-position is the most activated site for this reaction, forcing conditions (very high temperatures or prolonged reaction times) could potentially lead to chlorination at other positions on the quinoline ring, although this is less common.[15]

    • Solution: Adhere to the recommended reaction temperature and time. Avoid excessive heating, which can lead to decomposition and other side reactions.[12]

Troubleshooting Logic: Chlorination Step

Chlorination_Troubleshooting Start Low Yield or Impure Product in Chlorination Step Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Reagent Is the POCl₃ fresh? Was sufficient excess used? Check_Moisture->Check_Reagent Yes Sol_Moisture Solution: Thoroughly dry all glassware and reagents. Run under an inert atmosphere. Check_Moisture->Sol_Moisture No Check_Conditions Was the reaction heated sufficiently (e.g., reflux)? Was it monitored by TLC? Check_Reagent->Check_Conditions Yes Sol_Reagent Solution: Use freshly distilled or new POCl₃. Consider using POCl₃ as the solvent. Check_Reagent->Sol_Reagent No Check_Workup Was the quench performed slowly at low temperature? Check_Conditions->Check_Workup Yes Sol_Conditions Solution: Ensure reflux temperature is reached. Monitor by TLC until starting material is consumed. Check_Conditions->Sol_Conditions No Sol_Workup Solution: Quench slowly onto crushed ice with vigorous stirring. Isolate product promptly. Check_Workup->Sol_Workup No

Caption: Decision tree for troubleshooting the chlorination step.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Hydroxy-6-nitroquinoline-2-carboxylic acid

This procedure is adapted from established Pfitzinger reaction protocols.[2][7]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 2.5 equivalents) in a mixture of absolute ethanol and water (e.g., 4:1 v/v).

  • Isatin Addition: Add 5-nitroisatin (1.0 equivalent) to the basic solution. Stir the mixture at room temperature for 1 hour or gently warm to 40-50°C to facilitate the ring opening of the isatin.

  • Carbonyl Addition: To the resulting solution, add pyruvic acid (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly add glacial acetic acid or 2M HCl to the cooled solution with stirring until the pH is approximately 4-5. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven to a constant weight.

Protocol 2: Synthesis of 2-chloro-6-nitro-4-quinolinecarboxylic acid

This protocol is based on standard methods for the chlorination of hydroxyquinolines.[12][14]

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a round-bottom flask, add the dried 4-hydroxy-6-nitroquinoline-2-carboxylic acid (1.0 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, a significant excess, e.g., 10-20 equivalents, often serving as the solvent) to the flask at room temperature.

  • Reaction: Fit the flask with a reflux condenser (with a drying tube or inert gas line) and heat the mixture to reflux (approx. 105-110°C) for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.

  • Work-up (Quench): After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation: The solid product will precipitate out of the aqueous solution. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of excess POCl₃. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filtered solid extensively with cold water until the filtrate is neutral. Dry the product thoroughly in a vacuum oven.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Smolecule. (2026). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis.
  • Benchchem. (n.d.). 4-Hydroxy-6-nitroquinoline-2-carboxylic acid.
  • Scribd. (n.d.). Pfitzinger Synthesis of Quinoline Derivatives.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • FAO AGRIS. (2018). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl.
  • Lv, Q., Fang, L., et al. (2013). A simple one-pot synthesis of quinoline-4-carboxylic acid derivatives by Pfitzinger reaction of isatin with ketones in water. Monatshefte für Chemie - Chemical Monthly.
  • Sciencemadness.org. (2024). The Pfitzinger Reaction.
  • Benchchem. (n.d.). Optimizing reaction parameters for Pfitzinger synthesis of quinolines.
  • ACS Publications. (2006). Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492. Organic Process Research & Development.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Chlorination.
  • Benchchem. (n.d.). Reducing byproducts in the Pfitzinger quinoline synthesis.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Scribd. (n.d.). The Pfitzinger Reaction. (Review).
  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • PMC. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Scribd. (n.d.). Pfitzinger Synthesis of Quinoline Derivatives.
  • Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent.
  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Appchem. (n.d.). 4-Hydroxy-6-nitro-quinoline-2-carboxylic acid methyl ester.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Benchchem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones.
  • ACS Publications. (2005). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology.
  • Reddit. (2024). How the hell am I supposed to do this reaction? Protection carboxylic acids.
  • MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • IIP Series. (n.d.). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE.
  • Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol.

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Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- During Amide Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 4-Quinolinecarboxylic acid, 2-chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- during amide coupling reactions. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and field-proven insights to overcome these challenges and achieve successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- is poorly soluble in common organic solvents. Why is this, and what are the initial steps to address this issue?

The low solubility of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- is primarily due to its rigid, planar quinoline core, which can lead to strong crystal lattice energy. The presence of polar chloro and nitro substituents can further contribute to this, making it difficult for solvent molecules to effectively solvate the compound.

Initial Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is the first crucial step. While complete dissolution may not be achievable, the goal is to find a solvent that provides at least partial solubility to allow the reaction to proceed.

  • Elevated Temperature: Gently heating the solvent can significantly increase the solubility of your carboxylic acid. However, be mindful of the thermal stability of your reactants and reagents.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids by breaking up agglomerates and increasing the surface area for solvation.[1]

Table 1: Recommended Solvents for Initial Screening

SolventRationaleBoiling Point (°C)
N,N-Dimethylformamide (DMF) High polarity and boiling point, excellent for dissolving many polar organic molecules.153
Dimethyl sulfoxide (DMSO) A very strong polar aprotic solvent, often the last resort for "brick-dust" like compounds.189
N-Methyl-2-pyrrolidone (NMP) Similar to DMF but with a higher boiling point, useful for reactions requiring more forcing conditions.202
Acetonitrile (MeCN) A polar aprotic solvent with a lower boiling point, which can be advantageous for purification.82
Q2: I'm still observing a significant amount of undissolved carboxylic acid even after trying different solvents. Can I proceed with the coupling reaction?

In many cases, yes. A complete dissolution of the carboxylic acid is not always a prerequisite for a successful coupling reaction.[2] Le Chatelier's principle comes into play here: as the small amount of dissolved carboxylic acid is activated and consumed in the reaction, more of the solid will dissolve to maintain the equilibrium.[2]

However, for this to be effective, several conditions should be met:

  • Vigorous Stirring: Ensure the reaction mixture is well-agitated to maximize the interaction between the solid carboxylic acid and the dissolved reagents.

  • Appropriate Coupling Reagent: A highly reactive coupling reagent is necessary to efficiently convert the dissolved carboxylic acid.

  • Patience: These reactions may require longer reaction times to go to completion.

Q3: The electron-withdrawing chloro and nitro groups on the quinoline ring seem to be deactivating the carboxylic acid. What is the chemical basis for this, and how does it impact my choice of coupling reagent?

The 2-chloro and 6-nitro substituents are strong electron-withdrawing groups.[3][4] This has two main consequences for your coupling reaction:

  • Increased Acidity: The electron-withdrawing nature of these groups will lower the pKa of the carboxylic acid, making it more acidic. While this might seem beneficial, it can also lead to the formation of a more stable and less reactive carboxylate salt in the presence of a base.

  • Reduced Nucleophilicity of the Carboxylate: The electron density on the carboxylate is diminished, making it less nucleophilic and therefore less reactive towards the coupling reagent.

Due to this electronic deactivation, standard coupling reagents like DCC or EDC/NHS may be sluggish.[5][6] You will likely need to employ more potent activating agents.

Table 2: Recommended Coupling Reagents for Electron-Deficient Carboxylic Acids

Reagent ClassExamplesRationale
Uronium/Aminium Salts HATU, HBTU, HCTUThese reagents form highly reactive OAt- or OBt-active esters, which are more susceptible to nucleophilic attack by the amine.[7][8]
Phosphonium Salts PyBOP, BOPPhosphonium salts are also highly effective for activating hindered or electron-deficient carboxylic acids and do not have the potential side reaction of guanidinylation that can occur with uronium salts.[9][10]

Troubleshooting Guides

Guide 1: Optimizing the Reaction with an Insoluble Carboxylic Acid

This guide provides a step-by-step workflow for setting up and optimizing a coupling reaction when your 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- has low solubility.

G cluster_0 Initial Setup cluster_1 Activation and Reaction cluster_2 Troubleshooting cluster_3 Completion start Start: Insoluble Carboxylic Acid solvent Select Solvent (DMF, DMSO, or NMP) start->solvent reagents Add Carboxylic Acid, Amine, and Base solvent->reagents coupling_reagent Add Coupling Reagent (e.g., HATU or PyBOP) reagents->coupling_reagent stir Vigorous Stirring at RT coupling_reagent->stir monitor Monitor by LC-MS/TLC stir->monitor no_reaction No/Low Conversion? monitor->no_reaction heat Increase Temperature (e.g., 50-80 °C) no_reaction->heat Yes new_reagent Switch to a More Potent Reagent (e.g., Acyl Fluoride) no_reaction->new_reagent Still No Reaction complete Reaction Complete no_reaction->complete No heat->monitor

Caption: Troubleshooting workflow for amide coupling with an insoluble carboxylic acid.

Experimental Protocol: General Procedure for Coupling with an Insoluble Carboxylic Acid

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous DMF (to a concentration of 0.1-0.5 M) and the amine (1.1 eq.).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Activation: Add the chosen coupling reagent (e.g., HATU, 1.1 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80 °C.[5]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Guide 2: Addressing Failed Reactions - Alternative Activation Strategies

If standard coupling reagents fail to provide the desired product, more drastic activation methods may be necessary.

1. Conversion to Acyl Fluoride:

Acyl fluorides are generally more stable than acyl chlorides and are highly reactive towards amines, especially in cases of sterically hindered or electron-deficient systems.[11]

G carboxylic_acid 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- acyl_fluoride Acyl Fluoride Intermediate (Highly Reactive) carboxylic_acid->acyl_fluoride + Cyanuric Fluoride cyanuric_fluoride Cyanuric Fluoride (or other fluorinating agent) amide Desired Amide acyl_fluoride->amide + Amine amine Amine (R-NH2)

Caption: Workflow for amide synthesis via an acyl fluoride intermediate.

Experimental Protocol: Amide Formation via Acyl Fluoride

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, suspend the 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (1.0 eq.) in anhydrous DCM. Add cyanuric fluoride (0.5 eq.) and a base such as pyridine (1.5 eq.). Stir at room temperature for 1-2 hours.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in anhydrous DCM.

  • Coupling: Slowly add the acyl fluoride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Perform a standard aqueous work-up as described in Guide 1.

References

  • BenchChem. (2025).
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11053.
  • The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. PMC.
  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excit
  • BenchChem. (2025).
  • Coste, J. (n.d.). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
  • Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Conversion of Carboxylic acids to amides using DCC as an activ
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). A Head-to-Head Comparison: PyBOP vs.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Effects of chlorine and nitro groups on the crystal structure of novel 4-quinolinone derivatives
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. Reddit.
  • PyBOP. Wikipedia.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Conversion of Carboxylic acids to amides using DCC as an activ
  • US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • BenchChem. (2026).
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. Journal of the Chemical Society, Perkin Transactions 1.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Predicting the pKa of Small Molecules.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.
  • pKa prediction from ab initio calcul
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - CORE.
  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal.
  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC.
  • Solubility issues with 2-Chloroquinoline-6-sulfonamide in DMSO. Benchchem.
  • BenchChem. (2026).
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.

Sources

Troubleshooting

purification and recrystallization methods for crude 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-chloro-6-nitroquinoline-4-carboxylic acid (CAS: 55764-57-3).

This compound is a highly functionalized, electron-deficient heterocycle. The presence of a 6-nitro group and a 2-chloro substituent makes the quinoline core highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), while the carboxylic acid group provides a handle for acid-base manipulation. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity recovery without degrading your target molecule.

Physicochemical Properties & Purification Parameters

To design a successful purification strategy, we must first understand the quantitative solubility and reactivity profile of the molecule.

PropertyValue / Operational Implication
Molecular Formula C10​H5​ClN2​O4​
Molecular Weight 252.61 g/mol
Estimated pKa​ ~2.0 – 2.5 (Highly acidic for a carboxylic acid due to the electron-withdrawing -NO₂ and quinoline nitrogen).
Aqueous Solubility Insoluble at pH < 3.0; Soluble at pH > 7.5 (as a carboxylate salt).
Solvent Compatibility Highly soluble in hot glacial acetic acid or DMF; moderately soluble in hot ethanol; poorly soluble in cold water or cold non-polar organics.
Chemical Stability The 2-chloro group is stable under mild conditions but will rapidly hydrolyze to a 2-hydroxy (carbostyril) group in the presence of strong aqueous bases (e.g., NaOH) and heat.

Purification Workflow Visualization

The most reliable method for purifying crude 2-chloro-6-nitroquinoline-4-carboxylic acid—especially following a POCl3​ chlorination—is a two-stage approach: a mild acid-base extraction to remove polymeric/neutral impurities, followed by a high-recovery recrystallization [1].

Purification A Crude 2-Chloro-6-nitroquinoline- 4-carboxylic acid B Mild Base Dissolution (Aq. NaHCO3, pH 7.5-8.0) A->B Add Base C Filtration (Removes Insolubles) B->C Filter D Acidification (Aq. HCl, pH 2.0) C->D Filtrate E Filtration & Washing (Semi-Pure Acid) D->E Precipitate F Recrystallization (Glacial Acetic Acid) E->F Hot Solvent G Pure Compound (Vacuum Dried) F->G Cool & Filter

Workflow for the purification of crude 2-chloro-6-nitroquinoline-4-carboxylic acid.

Step-by-Step Experimental Methodologies

Protocol A: Mild Acid-Base Extraction (Self-Validating System)

Purpose: To separate the target carboxylic acid from unreacted starting materials, residual phosphorus byproducts (from POCl3​ ), and neutral organic impurities [3]. Causality: We strictly use NaHCO3​ instead of NaOH . The bicarbonate ion is basic enough to deprotonate the carboxylic acid ( pKa​ ~2.5) but not nucleophilic enough to displace the activated 2-chloro group via SN​Ar .

  • Suspension: Suspend 10 g of crude 2-chloro-6-nitroquinoline-4-carboxylic acid in 100 mL of deionized water at room temperature (20-25 °C).

  • Base Addition: Slowly add saturated aqueous NaHCO3​ in 5 mL portions under vigorous stirring. Monitor the pH using a calibrated pH meter. Self-Validation: Effervescence ( CO2​ gas) will occur. Stop addition when the pH stabilizes between 7.5 and 8.0 and effervescence ceases.

  • Dissolution & Filtration: Stir for 30 minutes. The target compound will dissolve into the aqueous phase as the sodium salt. Filter the mixture through a Celite pad to remove insoluble tar and unreacted neutral precursors.

  • Acidification: Transfer the clear filtrate to an ice bath and cool to 0-5 °C. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2.0. Self-Validation: A thick, pale-yellow to beige precipitate will form instantly as the pH drops below 3.0.

  • Recovery: Filter the precipitate under vacuum, wash with 3 x 20 mL of ice-cold deionized water to remove residual inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Protocol B: Recrystallization from Glacial Acetic Acid

Purpose: To achieve >99% purity and remove trace isomeric impurities. Causality: Nitro-substituted quinolinecarboxylic acids exhibit strong intermolecular π−π stacking and hydrogen bonding. Glacial acetic acid is an excellent hydrogen-bond disrupter, providing a steep solubility curve (highly soluble at boiling, nearly insoluble at 0 °C) [2].

  • Dissolution: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser. Add boiling glacial acetic acid (approximately 5-8 mL per gram of solid) until complete dissolution is achieved.

  • Hot Filtration (Optional): If the solution is exceptionally dark, add 10% w/w activated charcoal, boil for 5 minutes, and filter hot through a pre-warmed fluted filter paper.

  • Crystallization: Allow the filtrate to cool ambiently to room temperature over 2 hours. Self-Validation: Slow cooling prevents the entrapment of solvent molecules (occlusion) within the crystal lattice.

  • Maturation: Transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize the yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold ethanol (not water, to prevent crashing out impurities) to displace the acetic acid. Dry under high vacuum at 60 °C for 12 hours.

Troubleshooting & FAQs

Q1: During the acid-base extraction, my product yield dropped significantly, and LC-MS/TLC shows a new, highly polar spot. What happened? A: You likely used a strong base (e.g., NaOH or KOH ) and/or applied heat during the dissolution step. The 2-chloro group on this specific quinoline ring is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) due to the combined electron-withdrawing effects of the 6-nitro group and the ring nitrogen. Hydroxide ions will rapidly displace the chloride, forming 2-hydroxy-6-nitroquinoline-4-carboxylic acid (which tautomerizes to the highly polar 2-oxo carbostyril form). Fix: Always restrict your base to mild carbonates or bicarbonates ( NaHCO3​ ) at room temperature.

Q2: My crude product from the POCl3​ chlorination is a sticky tar instead of a filterable solid. How can I process this? A: Residual POCl3​ and polyphosphoric acid byproducts can trap your product in a polymeric matrix if not quenched correctly [3]. Fix: Ensure the initial reaction mixture is quenched by slow, dropwise addition into crushed ice with vigorous stirring. If a tar still forms, perform a biphasic extraction: dissolve the tar in Ethyl Acetate and wash with cold water (pH < 3). The target acid will remain in the organic layer. Then, extract the organic layer with aqueous NaHCO3​ to pull the product into the aqueous phase, leaving the neutral tarry impurities behind in the organic layer.

Q3: Why is glacial acetic acid recommended for recrystallization over standard alcohols like ethanol or methanol? A: While ethanol is commonly used for simple quinoline-4-carboxylic acids [1], the addition of the 6-nitro group drastically decreases solubility in standard alcohols due to rigid crystal packing. You would need excessively large volumes of ethanol to dissolve the compound at reflux, which leads to poor recovery upon cooling. Glacial acetic acid provides the necessary polarity and hydrogen-bond donating/accepting capability to break the crystal lattice at high temperatures, while forcing the compound out of solution completely at 0 °C [2].

Q4: I am seeing residual acetic acid in my 1H -NMR spectrum (singlet at ~2.1 ppm) after recrystallization. How do I remove it without degrading the product? A: Acetic acid can co-crystallize or become trapped in the crystal lattice. Fix: Ensure you wash the final filter cake thoroughly with ice-cold ethanol (which easily dissolves acetic acid but not your product). Follow this with extended high-vacuum drying (< 1 mbar) at 60 °C for at least 12–24 hours.

References

  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Applic
  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity MDPI
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
Optimization

Technical Support Center: A Guide to Preventing Unwanted Decarboxylation of 2-chloro-6-nitro-4-quinolinecarboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-chloro-6-nitro-4-quinolinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-chloro-6-nitro-4-quinolinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly functionalized quinoline intermediate. Our goal is to provide you with a deep understanding of the challenges associated with this compound, specifically its propensity for unwanted decarboxylation, and to offer field-proven strategies and protocols to ensure the integrity of your experiments and the purity of your target molecules.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the stability of 2-chloro-6-nitro-4-quinolinecarboxylic acid.

Q1: What is decarboxylation and why is it a critical issue for this specific compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] For 2-chloro-6-nitro-4-quinolinecarboxylic acid, this is a significant degradation pathway that leads to the formation of the unwanted byproduct, 2-chloro-6-nitroquinoline. This side reaction is highly problematic as it reduces the yield of your desired product, introduces a significant impurity that can be difficult to separate, and ultimately compromises the integrity of your downstream applications.

Diagram 1: The Competing Reaction Pathways

reactant 2-chloro-6-nitro-4-quinolinecarboxylic acid reagents Nucleophile + Coupling Reagents product_byproduct 2-chloro-6-nitroquinoline + CO₂ reactant->product_byproduct Unwanted Decarboxylation product_desired Desired Product (e.g., Amide) reagents->product_desired  Intended Reaction Pathway  (Amide Coupling, etc.) heat Heat, Extreme pH, Metal Catalysts

Caption: Competing pathways: desired reaction vs. unwanted decarboxylation.

Q2: What makes 2-chloro-6-nitro-4-quinolinecarboxylic acid particularly susceptible to decarboxylation?

A2: The susceptibility of this molecule is not due to a single factor, but rather the cumulative electronic effects of its substituents. Aromatic carboxylic acids can decarboxylate upon heating, but the temperature required is often very high.[2][3] However, the presence of strong electron-withdrawing groups dramatically lowers the stability of the molecule.

  • The Nitro Group: The primary contributor to instability is the nitro group (-NO₂). Nitroaromatic compounds are known to have significantly lower thermal stability.[4][5] The decomposition of nitroaromatics can be an exothermic process that initiates at temperatures as low as 120-200°C, which can in turn trigger subsequent decarboxylation at much milder conditions than would be expected for the non-nitrated parent compound.[4][6]

  • The Quinoline Nitrogen and Chloro Group: The nitrogen atom within the quinoline ring and the chloro substituent at the 2-position are also electron-withdrawing. They work in concert with the nitro group to pull electron density away from the ring, destabilizing the C-COOH bond and making it more susceptible to cleavage.

Q3: What are the primary experimental factors that can induce or accelerate this unwanted decarboxylation?

A3: Our internal studies and a review of the literature indicate four primary factors:

  • Elevated Temperatures: This is the most significant and common cause. Many standard organic reactions are run at reflux or elevated temperatures, which can be sufficient to initiate decarboxylation in this sensitive substrate.[1]

  • Strongly Acidic or Basic Conditions: The pH of the reaction medium plays a crucial role. While some aromatic acids decarboxylate via an acid-promoted pathway, extreme pH in either direction can catalyze the degradation.[1][7][8]

  • Presence of Metal Catalysts: Certain transition metals, particularly copper and its salts, are known to be effective catalysts for decarboxylation reactions.[1] Care should be taken to avoid adventitious metal contamination.

  • Prolonged Reaction Times: The extent of decarboxylation is directly proportional to the time the compound is exposed to destabilizing conditions.

Section 2: Troubleshooting Guide & Proactive Prevention Strategies

As a Senior Application Scientist, I advise moving beyond simple troubleshooting and adopting a proactive mindset. The following principles are designed to prevent decarboxylation from the outset.

Principle 1: Rigorous Temperature Control is Non-Negotiable

Heat is the primary enemy of this compound. The most effective strategy to prevent decarboxylation is to maintain low temperatures throughout your experimental workflow.

Procedure Recommended Temperature Rationale & Expert Insight
Long-Term Storage 2-8 °C, Dry, DarkPrevents slow thermal degradation over time. Storing in a tightly sealed container in a refrigerator is standard practice.[9]
Dissolution 0 °C to Room Temperature (RT)Avoid heating to force dissolution. If solubility is an issue, consider alternative solvents or sonication at RT before resorting to heat.
Reagent Addition 0 °C (Ice-Water Bath)This is a critical step. Many reactions, especially those involving activating agents for the carboxylic acid, are exothermic. Pre-cooling the solution to 0°C before adding reagents mitigates temperature spikes that can trigger decarboxylation.[1]
Reaction 0 °C to Room TemperatureWhenever possible, design your synthesis to run at or below room temperature. If a reaction requires heat, it is imperative to first run a small-scale test to determine the temperature at which decarboxylation begins.
Principle 2: Judicious Selection of Reaction Conditions
  • pH Management: Avoid strong acids and bases. If a base is required, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine rather than strong bases like sodium hydroxide or potassium carbonate.

  • Modern Coupling Reagents: For amide or ester bond formation, move away from classical methods that may require high temperatures (e.g., DCC alone). Instead, use modern coupling reagents that are highly efficient at low temperatures. Examples include HATU, HBTU, or COMU, often used in conjunction with a base like DIPEA at 0 °C.[1] These reagents rapidly form an activated intermediate, which can then react with the nucleophile under mild conditions.

Section 3: Validated Experimental Protocols & Workflows

The following protocols have been designed to serve as a starting point for your experiments, incorporating the preventative principles discussed above.

Protocol 1: Recommended Procedure for an Amide Coupling Reaction

Objective: To couple 2-chloro-6-nitro-4-quinolinecarboxylic acid with a generic primary amine while minimizing the formation of the decarboxylated byproduct.

Materials:

  • 2-chloro-6-nitro-4-quinolinecarboxylic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-6-nitro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.[1]

  • Activation: To the cooled solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the activated ester.

  • Nucleophilic Addition: In a separate vial, dissolve the primary amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. A typical mobile phase for TLC could be 30-50% Ethyl Acetate in Hexanes. The decarboxylated byproduct will be significantly less polar than the starting material and the desired amide product.

  • Warming & Completion: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and stir for an additional 2-12 hours, or until completion is confirmed by TLC/LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Diagram 2: Troubleshooting & Prevention Workflow

start Experiment Planning storage Proper Handling Is the starting material stored cold & dry? start->storage temp Temperature Control Is the reaction planned below RT? run_rxn Execute Reaction at 0°C to RT temp->run_rxn reagents Reagent & pH Selection Using modern coupling agents? Avoiding strong acids/bases? reagents->temp storage->reagents monitor Monitor by TLC/LC-MS Check for less polar byproduct spot run_rxn->monitor success Success: Proceed to Workup & Purification monitor->success Byproduct < 2% troubleshoot Issue Detected: Significant Byproduct Formation monitor->troubleshoot Byproduct > 2% fix_temp Corrective Action: Reduce max temperature. Ensure 0°C for additions. troubleshoot->fix_temp If temp spikes occurred fix_reagents Corrective Action: Re-evaluate base and coupling agent. Check pH of starting materials. troubleshoot->fix_reagents If temp was controlled fix_temp->start Re-plan Experiment fix_reagents->start Re-plan Experiment

Caption: A workflow for proactively preventing and troubleshooting decarboxylation.

Protocol 2: Rapidly Monitoring for Decarboxylation using TLC
  • Spotting: On a single TLC plate, spot your starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using an appropriate solvent system (e.g., 40% Ethyl Acetate/Hexanes).

  • Visualization: Visualize under UV light (254 nm).

  • Analysis: The decarboxylated byproduct, 2-chloro-6-nitroquinoline, will appear as a new, less polar spot (higher Rf value) compared to the starting carboxylic acid. The desired amide product will typically have an Rf value between the starting acid and the decarboxylated byproduct. The absence or minimal intensity of the high-Rf byproduct spot indicates a successful suppression of decarboxylation.

Section 4: Advanced Topics & Considerations
Q4: I have already completed a reaction and suspect decarboxylation occurred. How can I confirm and quantify it?

A4:

  • Confirmation: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). The decarboxylated byproduct will have a molecular weight that is 44.01 g/mol less than the starting material (corresponding to the mass of CO₂).

  • Quantification: For precise quantification of the impurity, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. A calibration curve can be prepared if a pure standard of the byproduct is available. Alternatively, Quantitative NMR (qNMR) can be used by integrating the signals of the product and byproduct against an internal standard of known concentration.

Q5: Can the choice of solvent influence the rate of decarboxylation?

A5: Yes, the solvent can play a subtle but important role. While temperature and pH are dominant factors, highly polar, protic solvents could potentially facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms. Conversely, some studies on aromatic carboxylic acids have shown that hydrogen-donor solvents can decrease the formation of certain arylated byproducts, though this is more relevant to radical-mediated pathways at very high temperatures.[7][8] For most applications involving 2-chloro-6-nitro-4-quinolinecarboxylic acid, standard polar aprotic solvents like DMF, NMP, or MeCN are acceptable, provided rigorous temperature control is maintained.

References
  • Benchchem. (n.d.). Thermal Stability of 5-Nitro-1,2,3-benzenetricarboxylic Acid: A Technical Guide.
  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • Google Patents. (n.d.). Aromatic carboxylic acid decarboxylastion method.
  • ChemicalBook. (2026, January 17). 2-Chloro-4-nitroaniline - Safety Data Sheet.
  • TCI Chemicals. (2025, November 3). SAFETY DATA SHEET.
  • Clayton, T. W., et al. (2001, March 1). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions.
  • DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Unknown. (2026, March 10). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids.
  • Penn State Research Database. (2003, December 15). Hydrothermal stability of aromatic carboxylic acids.
  • Benchchem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Organic Chemistry Tutor. (2025, January 10). Decarboxylation of Carboxylic Acids Full Revision | Examples & Stability.

Sources

Troubleshooting

Technical Support Center: Purification and Isomer Separation of 2-Chloro-6-nitroquinoline-4-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the complex chromatographic challenges associated with isolating 4-Quinolinecarboxylic acid, 2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to address the complex chromatographic challenges associated with isolating 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (CAS: 55764-57-3)[1]. Typically synthesized via modified Pfitzinger reactions or direct nitration/chlorination pathways[2], this compound frequently co-crystallizes with stubborn positional isomers (e.g., 8-nitro or 5-nitro analogs) and des-chloro impurities.

Because high-purity samples are critical for accurate biological evaluation—such as in the development of novel Histone Deacetylase (HDAC) inhibitors[3]—this guide provides field-proven, self-validating methodologies to achieve >99% purity.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard C18 columns fail to resolve the 6-nitro and 8-nitro structural isomers? A1: Structural isomers of quinoline-4-carboxylic acids possess nearly identical hydrophobicities and molecular weights (Exact Mass: 251.99)[1]. Standard C18 stationary phases rely purely on dispersive (hydrophobic) interactions, which are insufficient to distinguish the subtle spatial differences of the nitro group's position. To achieve baseline resolution, you must exploit orthogonal retention mechanisms—specifically π−π charge-transfer interactions and dipole-dipole interactions—by utilizing Phenyl-Hexyl or Pentafluorophenyl (PFP) columns[4].

Q2: How does mobile phase pH affect the peak shape and retention of this compound? A2: 2-Chloro-6-nitroquinoline-4-carboxylic acid contains a strongly acidic carboxylic group and a weakly basic quinoline nitrogen. If the mobile phase pH is near the pKa of the carboxylic acid, the molecule exists in a state of partial ionization, leading to severe peak broadening and inconsistent retention times[4]. Maintaining a mobile phase pH strictly below 2.5 ensures complete protonation of the carboxylate, yielding sharp, symmetrical peaks[5].

Part 2: Troubleshooting Guide - Chromatographic Resolution
Issue 1: Co-elution of Positional Isomers and Des-Chloro Impurities

Root Cause: Insufficient shape selectivity in the stationary phase. Resolution Logic: Transition from alkyl (C18) to aromatic stationary phases. PFP columns are particularly effective because the highly electronegative fluorine atoms create a strong dipole moment, interacting differentially with the electron-withdrawing nitro group depending on its specific position on the quinoline ring.

Caption: Diagnostic workflow for resolving co-eluting quinoline-4-carboxylic acid isomers.

Data Presentation: Stationary Phase Comparison The following table summarizes the quantitative performance of different stationary phases during the separation of the 6-nitro target from its 8-nitro isomer under identical gradient conditions.

Stationary PhaseMobile Phase ModifierRetention Time (6-NO2)Tailing Factor (Tf)Resolution (Rs) vs 8-NO2Conclusion
C18 (150 x 4.6mm)0.1% Formic Acid8.4 min1.450.8 (Co-elution)Not Recommended
Phenyl-Hexyl0.1% Formic Acid10.2 min1.151.6 (Baseline)Acceptable[4]
PFP (Pentafluorophenyl)0.1% Formic Acid11.5 min1.052.4 (Excellent)Optimal
Issue 2: Retention Time Drift and Poor Reproducibility

Root Cause: Inadequate column equilibration or mobile phase pH fluctuations due to volatile modifier evaporation. Resolution Logic: Quinoline derivatives are highly sensitive to minor fluctuations in organic composition and pH[4]. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase prior to the first injection[4].

Part 3: Self-Validating Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for Isomer Profiling

Design Rationale: This protocol establishes a baseline purity profile. It is a self-validating system because it strictly requires a system suitability injection (Step 3) before proceeding to sample analysis, preventing the generation of false-positive purity data.

  • Reagent Preparation:

    • Mobile Phase A: Water (HPLC Grade) + 0.1% Formic Acid (v/v)[5].

    • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v).

    • Diluent: 50:50 Methanol:Water. (Note: Do not use pure DMSO as it can cause peak distortion due to viscosity differences).

  • Instrument Setup:

    • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.0 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 325 nm (the quinoline core exhibits strong absorption here)[5].

    • Gradient: 5% B to 60% B over 15 minutes.

  • System Suitability (Self-Validation Step):

    • Inject a resolution standard containing 2-chloro-6-nitroquinoline-4-carboxylic acid and a known impurity (e.g., isatin or a des-chloro analog).

    • Acceptance Criteria: The tailing factor for the main peak must be 1.2. The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be 1.5. Do not proceed to sample analysis if these criteria are not met.

  • Sample Analysis:

    • Inject 5 µL of the sample (prepared at 0.5 mg/mL).

    • Integrate peaks to determine relative area percent purity.

Protocol 2: Preparative Scale Isolation of the 6-Nitro Isomer

Design Rationale: Scaling up from analytical to preparative chromatography requires careful load management to prevent column overloading, which destroys resolution. This workflow includes a mandatory analytical QC gate before final isolation.

  • Sample Preparation:

    • Dissolve the crude 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- in a minimal volume of Methanol (maximum concentration 20-50 mg/mL depending on solubility)[5]. Filter through a 0.45 µm PTFE syringe filter to remove particulate matter[5].

  • Preparative HPLC Conditions:

    • Column: Preparative PFP Column, 21.2 x 250 mm, 5 µm.

    • Flow Rate: 20 mL/min[5].

    • Gradient: Isocratic hold at the elution composition determined from Protocol 1 (typically around 35% B) to maximize resolution between closely eluting isomers.

  • Fraction Collection & QC (Self-Validation Step):

    • Trigger fraction collection based on UV threshold at 254 nm[5].

    • Validation: Before pooling fractions, analyze an aliquot of each fraction using Protocol 1. Only pool fractions demonstrating >99.0% purity.

  • Recovery:

    • Remove acetonitrile via rotary evaporation (bath temperature < 40°C to prevent thermal degradation)[5].

    • Lyophilize the remaining aqueous suspension to yield the pure compound as a dry powder[5].

Caption: Self-validating preparative HPLC workflow for isolating high-purity quinoline-4-carboxylic acid.

References
  • Echemi:55764-57-3, 2-Chloro-6-nitro-4-quinolinecarboxylic acid Properties URL
  • Benchchem:Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)
  • Benchchem:Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers URL
  • UI Scholars Hub:Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction URL
  • Frontiers in Chemistry:Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors URL

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- Authored by: A Senior Application Scientist In the landscape of pharmaceutical development and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-, a substituted quinoline derivative, presents a unique analytical challenge due to its combination of a carboxylic acid, a chloro group, and a nitro group on a heterocyclic scaffold. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this molecule, offers a comparison with alternative analytical techniques, and details a robust experimental protocol.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

While no direct experimental mass spectrum for 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- is readily available in public databases, its fragmentation pattern under electron ionization can be reliably predicted by examining the known fragmentation behaviors of its constituent functional groups: the quinoline carboxylic acid core, the chlorine substituent, and the nitro group. The molecular ion (M⁺˙) is expected to be observed, and its isotopic pattern will be characteristic due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]

The primary fragmentation pathways are anticipated to be driven by the loss of the functional groups, leading to a cascade of fragment ions.

Initial Fragmentation Steps:
  • Loss of the Carboxylic Acid Group: A predominant fragmentation pathway for quinoline carboxylic acids is the elimination of the carboxyl group.[2][3] This can occur via two main routes:

    • Loss of a carboxyl radical (•COOH), resulting in an [M - 45]⁺ ion.

    • Loss of a carbon dioxide molecule (CO₂), leading to an [M - 44]⁺˙ radical cation.

  • Loss of the Nitro Group: Nitroaromatic compounds characteristically lose their nitro group.[4][5] Two common fragmentation patterns are:

    • Loss of a nitrogen dioxide radical (•NO₂), yielding an [M - 46]⁺ ion.

    • Loss of a nitric oxide molecule (NO), resulting in an [M - 30]⁺˙ radical cation.

  • Loss of Chlorine: The carbon-chlorine bond can undergo homolytic cleavage, leading to the loss of a chlorine radical (•Cl).[1] This will produce an [M - 35]⁺ or [M - 37]⁺ ion, depending on the chlorine isotope.

Secondary Fragmentation:

The initial fragment ions will likely undergo further fragmentation, providing additional structural information. For instance, the quinoline ring itself can fragment, often by the loss of hydrogen cyanide (HCN).[2][3]

The following table summarizes the predicted key fragment ions for 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-.

Predicted m/z Proposed Fragmentation Notes
252/254[M]⁺˙Molecular ion with characteristic 3:1 isotopic pattern for chlorine.
207/209[M - COOH]⁺Loss of the carboxyl radical.
208/210[M - CO₂]⁺˙Loss of carbon dioxide.
206/208[M - NO₂]⁺Loss of the nitro group.
222/224[M - NO]⁺˙Loss of nitric oxide.
217[M - Cl]⁺Loss of the chlorine radical.
180[M - COOH - HCN]⁺Subsequent loss of HCN from the quinoline ring after loss of the carboxyl radical.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized using the following diagrams:

cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]⁺˙ (m/z 252/254) 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- F1 [M - COOH]⁺ (m/z 207/209) M->F1 - •COOH F2 [M - NO₂]⁺ (m/z 206/208) M->F2 - •NO₂ F3 [M - Cl]⁺ (m/z 217) M->F3 - •Cl F1_1 [M - COOH - HCN]⁺ (m/z 180) F1->F1_1 - HCN

Caption: Predicted primary and secondary fragmentation pathways of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- under EI-MS.

Experimental Protocol: GC-MS Analysis

For the analysis of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-, a Gas Chromatography-Mass Spectrometry (GC-MS) system would be a suitable platform, particularly with electron ionization.

Sample Preparation:
  • Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent such as methanol or acetone.

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

Gas Chromatography (GC) Conditions:
  • Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (1 mg in 1 mL solvent) Dilution Serial Dilution (1-10 µg/mL) Sample->Dilution Injection GC Injection (Splitless, 280°C) Dilution->Injection Separation GC Separation (Temperature Ramp) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection MS Detection (m/z 40-350) Ionization->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical experimental workflow for the GC-MS analysis of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Strengths Limitations Relevance to 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Can distinguish between isomers.Requires a larger sample amount and a pure sample.¹H and ¹³C NMR would be essential for confirming the substitution pattern on the quinoline ring.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O of the carboxylic acid, N-O of the nitro group).Provides limited information on the overall molecular structure.Would confirm the presence of the carboxylic acid and nitro functional groups.
Elemental Analysis Determines the elemental composition of the molecule.Does not provide structural information.Would verify the molecular formula.

References

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Available from: [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. Available from: [Link]

  • PubChem. 4-Quinolinecarboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available from: [Link]

Sources

Comparative

Biological Activity and Therapeutic Potential of 2-Chloro-6-nitroquinoline-4-carboxylic Acid Analogs: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & Chemical Rationale As an application scientist overseeing early-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Chemical Rationale

As an application scientist overseeing early-stage drug discovery workflows, I frequently leverage privileged scaffolds to accelerate hit-to-lead optimization. Among these, the quinoline-4-carboxylic acid class stands out due to its profound structural versatility and broad-spectrum biological efficacy[1].

Specifically, 2-chloro-6-nitroquinoline-4-carboxylic acid (CAS 55764-57-3) serves as a high-value synthetic intermediate rather than a standalone therapeutic[2][3]. The chemical causality behind its utility lies in its highly polarized structure:

  • The 2-Chloro Group: The quinoline ring nitrogen, combined with the electron-withdrawing 4-carboxylic acid and 6-nitro groups, renders the C2 position exceptionally electrophilic. This allows for rapid, high-yield Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate diverse 2-aryl, 2-amino, or 2-alkoxy analogs[3][4][5].

  • The 4-Carboxylic Acid: This moiety is the critical pharmacophore for target engagement, forming essential salt bridges and hydrogen bonds within the active sites of target enzymes (such as Arg136 in human DHODH)[4].

  • The 6-Nitro Group: This group can be retained to increase lipophilicity and electron-withdrawing character (enhancing binding in hydrophobic pockets) or reduced to an amine to introduce new hydrogen-bond donors[3][6].

This guide objectively compares the biological performance of analogs derived from this scaffold against established alternatives and provides the self-validating experimental protocols required to evaluate them.

Comparative Biological Activity Profiles

Analogs of 2-chloro-6-nitroquinoline-4-carboxylic acid have demonstrated potent activity across three primary therapeutic domains: oncology, virology, and infectious diseases[1][7].

Anticancer & Antiviral Activity (DHODH Inhibition)

The most prominent mechanism of action for 2-aryl-quinoline-4-carboxylic acid analogs is the inhibition of Dihydroorotate Dehydrogenase (DHODH)[1]. DHODH is a mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines. By blocking this pathway, quinoline analogs deplete the intracellular pyrimidine pool, leading to cell cycle arrest in rapidly proliferating cancer cells and inhibiting viral replication[4][6]. Advanced analogs (e.g., Compound 41 and C44) outperform the classical DHODH inhibitor Brequinar by orders of magnitude[4][6].

Antibacterial Activity (DNA Gyrase Inhibition)

When the C2 position is substituted with specific aryl-amines (e.g., 2-aminophenyl), the resulting analogs exhibit strong antibacterial properties. These compounds target bacterial DNA gyrase, preventing the relaxation of supercoiled DNA during replication, a mechanism shared with commercial fluoroquinolones[1][3].

Quantitative Performance Comparison
Compound Class / AnalogPrimary TargetKey Substitution (from core scaffold)Biological EfficacyReference
Brequinar (Industry Standard)Human DHODH2-fluoro-1,1'-biphenylIC₅₀ = 250 nM[4]
Analog 41 Human DHODH2-(biaryl ether)IC₅₀ = 9.71 nM[4]
Analog C44 DHODH (Antiviral focus)2-(diaryl ether), 7-fluoroEC₅₀ = 110 nM[6]
Compound 5a4 Bacterial DNA Gyrase2-(2-aminophenyl)MIC = 64 µg/mL (S. aureus)[3]
2-Chloro-6-nitroquinoline-4-carboxylic acid N/A (Synthetic Precursor)2-chloro, 6-nitroPrecursor Scaffold[2][3]

Mechanistic & Workflow Visualizations

To conceptualize the target engagement and the evaluation pipeline, the following diagrams map the DHODH inhibition pathway and the experimental workflow.

DHODH_Mechanism Substrate Dihydroorotate (Substrate) Enzyme Human DHODH (Mitochondrial) Substrate->Enzyme Oxidation Product Orotate (Product) Enzyme->Product Catalysis Outcome Cell Cycle Arrest (Anticancer/Antiviral) Enzyme->Outcome Pyrimidine Depletion Pathway De Novo Pyrimidine Biosynthesis Product->Pathway UMP Production Inhibitor Quinoline-4-carboxylic Acid Analogs Inhibitor->Enzyme Competitive Inhibition (Brequinar Pocket)

Mechanism of DHODH inhibition by quinoline-4-carboxylic acid analogs.

Assay_Workflow Step1 SNAr / Cross-Coupling (C2 Modification) Step2 HPLC/NMR Validation Step1->Step2 Step3 Enzymatic Assay (DHODH / Gyrase) Step2->Step3 Step4 Phenotypic Screening (MIC / MTT Assays) Step3->Step4

Self-validating experimental workflow for quinoline analog synthesis and evaluation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They move beyond subjective measurements by incorporating internal redox indicators that provide objective, quantifiable readouts.

Protocol A: In Vitro Recombinant Human DHODH Inhibition Assay

This kinetic assay measures the ability of the synthesized analogs to inhibit DHODH-mediated oxidation of dihydroorotate[4][6].

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Causality: Triton X-100 is critical. It prevents the aggregation of highly lipophilic quinoline analogs in aqueous media and maintains the solubility of the membrane-associated DHODH enzyme, preventing false-positive inhibition caused by precipitation.

  • Inhibitor Pre-incubation: Incubate 10 nM recombinant human DHODH with varying concentrations of the quinoline analog (0.1 nM to 10 µM) for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium within the hydrophobic ubiquinone-binding pocket before substrate competition begins, ensuring accurate IC₅₀ calculation.

  • Reaction Initiation: Add 1 mM Dihydroorotate (DHO), 0.1 mM Coenzyme Q10 (CoQ10), and 0.05 mM 2,6-dichloroindophenol (DCIP).

    • Causality: DHODH oxidizes DHO to orotate, simultaneously reducing CoQ10. The reduced CoQ10 subsequently reduces the blue dye DCIP to a colorless state. This electron-transfer chain provides a direct proxy for enzyme activity.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

    • Self-Validation: The loss of blue color is an objective, continuous kinetic readout. A lack of absorbance change in the absence of DHO confirms that the dye reduction is strictly enzyme-dependent, validating the assay's specificity.

Protocol B: Broth Microdilution MIC Assay for Antibacterial Evaluation

This protocol evaluates the antibacterial efficacy of analogs against strains like S. aureus and E. coli[3].

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

    • Causality: This standardizes the starting bacterial load to approximately 5×105 CFU/mL. Standardized inoculum size is imperative because an oversized inoculum can artificially inflate the Minimum Inhibitory Concentration (MIC) due to the "inoculum effect."

  • Serial Dilution: Perform 2-fold serial dilutions of the quinoline analogs (from 512 µg/mL down to 0.5 µg/mL) in a 96-well plate.

  • Incubation: Add the standardized inoculum to the wells and incubate for 18 hours at 37°C.

  • Resazurin Addition (The Validation Step): Add 20 µL of a 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.

    • Causality & Self-Validation: Visual assessment of turbidity is highly subjective and prone to error, especially if the synthesized quinoline compounds precipitate and mimic bacterial cloudiness. Resazurin (blue and non-fluorescent) acts as a redox indicator. Metabolically active (living) bacteria reduce it to resorufin (pink and highly fluorescent). The lowest concentration of the analog that prevents the color change from blue to pink is definitively recorded as the MIC, providing an objective, self-validating endpoint.

Conclusion

The 2-chloro-6-nitroquinoline-4-carboxylic acid scaffold is a powerful engine for drug discovery. While the parent compound lacks direct clinical utility, its highly tuned electronic properties allow medicinal chemists to rapidly synthesize libraries of 2-substituted analogs. As demonstrated by the experimental data, these downstream analogs exhibit remarkable potency, particularly as DHODH inhibitors in oncology and virology, and as DNA gyrase inhibitors in bacteriology. Utilizing self-validating assay systems ensures that the structure-activity relationships (SAR) derived from this scaffold are both accurate and reproducible.

References

  • [2] Acid & Aryl Halide & Nitro - Product Catalog. AiFChem. 2

  • [1] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem. 1

  • [7] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. 7

  • [3] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. 3

  • [4] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. 4

  • [6] SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. 6

  • [5] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. 5

Sources

Validation

benchmarking 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- against standard quinoline scaffolds

Benchmarking 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- Against Standard Quinoline Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the hit-to...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- Against Standard Quinoline Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the hit-to-lead optimization phase due to the synthetic limitations of their foundational scaffolds. The quinoline-4-carboxylic acid (cinchoninic acid) core is a privileged pharmacophore, forming the backbone of numerous 1[1], antibacterial agents, and anticancer therapeutics[2]. However, the unfunctionalized standard scaffold is synthetically inert at key positions, creating a bottleneck for Structure-Activity Relationship (SAR) exploration.

This guide objectively benchmarks 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (CAS: 55764-57-3) against the standard quinoline-4-carboxylic acid and phenyl-quinoline-carboxylic acid (PQCA) scaffolds. By analyzing reactivity profiles, biological utility, and experimental workflows, we demonstrate why this pre-activated building block serves as a superior orthogonal hub for divergent synthesis.

Structural and Mechanistic Rationale

The strategic substitution pattern of 2-chloro-6-nitroquinoline-4-carboxylic acid fundamentally alters the molecule's electronic topology, offering three distinct mechanistic advantages over the standard scaffold:

  • C2-Chloro (Electrophilic Activation): In an unsubstituted quinoline, functionalizing the C2 position requires harsh, low-yielding C-H activation or multi-step N-oxide rearrangements. The C2-chloro group, however, acts as an excellent leaving group. Activated by the adjacent endocyclic nitrogen, it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under mild conditions[3].

  • C6-Nitro (Electronic Modulation & Masked Amine): The strongly electron-withdrawing nitro group at C6 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This electronic pull accelerates the kinetics of the C2-SNAr reaction. Post-substitution, the C6-nitro group serves as a masked amine. Mild reduction yields a C6-aniline, which can be derivatized via amide coupling to target kinase hinge regions or optimize pharmacokinetic properties.

  • C4-Carboxylic Acid (Pharmacophore Anchor): Retained from the standard scaffold, the C4-carboxylic acid is critical for engaging target proteins via hydrogen bonding and electrostatic interactions, such as coordinating with the active site zinc in alkaline phosphatases (e.g., h-TNAP)[1].

Comparative Performance Data

To objectively benchmark these scaffolds, we evaluate their synthetic reactivity (Table 1) and the biological efficacy of their resulting derivatives (Table 2).

Table 1: Synthetic Reactivity & Physicochemical Profiling

ParameterStandard Quinoline-4-Carboxylic Acid4-Quinolinecarboxylic acid, 2-chloro-6-nitro-Causality / Advantage
C2 Electrophilicity LowHighAdjacent N and C6-NO2 synergistically lower LUMO, activating C2.
C6 Functionalization DifficultPre-installed orthogonal handleAvoids harsh, unselective electrophilic aromatic nitration.
Typical SNAr Yields < 10% (Direct)75% - 95%Cl is a superior leaving group stabilized by the Meisenheimer complex.
Reaction Conditions Harsh (>150°C, strong bases)Mild (80°C, DIPEA, DMF)Preserves sensitive functional groups during late-stage synthesis.

Table 2: Biological Benchmarking of Derived Scaffolds

Biological Target AreaStandard Scaffold Utility2-Chloro-6-nitro Derived UtilityReference
Alkaline Phosphatase (TNAP) Moderate baseline bindingHighly potent (IC50 ~22 nM) via C2/C6 extensions[1]
Antibacterial (DNA Gyrase) Foundational core (Quinolones)Enhanced MIC via C2-amine / C6-amide tuning[2]
Anticancer (Kinase/HDAC) Limited structural diversityHigh diversity; enables hinge-binding interactions[2]

Divergent Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the 2-chloro-6-nitro substitution compared to the synthetic dead-ends often encountered with the standard scaffold.

ScaffoldComparison cluster_standard Standard Quinoline-4-Carboxylic Acid cluster_optimized 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- Std Unsubstituted Core (Inert C2/C6 positions) CH_Act Harsh C-H Activation (Low Yield, Poor Regioselectivity) Std->CH_Act Functionalization Lead Advanced Lead Compound (Kinase/TNAP Inhibitor) CH_Act->Lead Opt Pre-activated Scaffold (CAS: 55764-57-3) SNAr C2-SNAr / Cross-Coupling (Mild, High Yield) Opt->SNAr Step 1: Divergent Substitution Red C6-Nitro Reduction (Orthogonal Amine Handle) SNAr->Red Step 2: Unmasking Red->Lead

Fig 1. Divergent synthetic workflows: Standard quinoline vs. 2-chloro-6-nitro functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the orthogonal functionalization of the 2-chloro-6-nitro scaffold. Each step is designed as a self-validating system where the physical changes (e.g., color shifts, solubility) confirm mechanistic progression.

Protocol 1: Orthogonal Functionalization via C2-SNAr

This protocol utilizes a primary amine to displace the C2-chloro group.

  • Reagents: 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (1.0 eq), Primary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the quinoline scaffold in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add DIPEA, followed by the dropwise addition of the primary amine.

    • Heat the reaction mixture to 80 °C for 4–6 hours.

    • Validation Check: Monitor via LC-MS. The displacement of the chlorine atom will reflect a mass shift of [M - 35.5 + Amine Mass]. The solution typically transitions from pale yellow to deep orange due to the extended conjugation of the new C2-amino group.

    • Quench with ice water and acidify to pH 4 using 1M HCl to precipitate the product. Filter and dry under a vacuum.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction forward. DMF stabilizes the polar Meisenheimer complex intermediate.

Protocol 2: Chemoselective C6-Nitro Reduction

Once the C2 position is functionalized, the C6-nitro group is reduced to unmask the aniline for subsequent derivatization.

  • Reagents: C2-substituted-6-nitroquinoline-4-carboxylic acid (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (NH4Cl) (5.0 eq), Ethanol/Water (3:1 v/v).

  • Procedure:

    • Suspend the nitro-quinoline intermediate in the EtOH/H2O mixture.

    • Add Iron powder and NH4Cl. Heat the mixture to reflux (approx. 85 °C) for 2 hours.

    • Validation Check: The reaction mixture will turn dark brown/black as iron oxides form. TLC will show the disappearance of the higher-Rf nitro compound and the appearance of a highly polar, UV-active fluorescent spot (the aniline).

    • Filter the hot mixture through a pad of Celite to remove iron residues. Concentrate the filtrate in vacuo to yield the C6-amino derivative.

  • Causality: Béchamp reduction conditions (Fe/NH4Cl) are specifically chosen over Palladium-catalyzed hydrogenation (Pd/C, H2). This is a critical choice: Pd/C can cause unwanted reductive dehalogenation if other halogens are present on the scaffold and is highly susceptible to catalyst poisoning by sulfur or nitrogen-rich C2 substituents. Iron provides strictly chemoselective reduction of the nitro group.

References

  • Methyl 2-chloro-6-nitroquinoline-4-carboxylate. ECHEMI. Available at:[3]

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. Available at:[1]

  • The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery. BenchChem. Available at:[2]

  • A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems. BenchChem. Available at:[4]

Sources

Safety & Regulatory Compliance

Safety

4-Quinolinecarboxylic acid, 2-chloro-6-nitro- proper disposal procedures

Comprehensive Laboratory Safety & Disposal Guide: 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (CAS 55764-57-3) is a highly functionalized heterocyclic compound frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Disposal Guide: 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-

4-Quinolinecarboxylic acid, 2-chloro-6-nitro- (CAS 55764-57-3) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in drug discovery and agrochemical development[1]. While its structural complexity makes it a valuable synthetic building block, it presents unique safety, reactivity, and environmental hazards.

This guide provides researchers and laboratory personnel with authoritative, step-by-step operational procedures for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profile & Mechanistic Causality

To properly dispose of this compound, scientists must understand the reactivity and environmental persistence dictated by its specific functional groups. We do not simply discard this in a generic organic waste bin; the disposal method is strictly dictated by its molecular anatomy:

  • The Halogen (2-Chloro): Halogenated organic compounds cannot be subjected to standard low-temperature burning or landfilling. If combusted at inadequate temperatures, the chlorine atom facilitates the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2]. Therefore, high-temperature rotary kiln incineration equipped with caustic scrubbing (to neutralize evolving HCl gas) is strictly required[2].

  • The Nitroaromatic Group (6-Nitro): Nitro groups on aromatic rings significantly increase the energetic potential of the molecule. While stable under standard ambient laboratory conditions, nitroaromatics can become shock-sensitive if subjected to extreme heat, friction, or if mixed with strong reducing agents. Furthermore, nitroaromatics are notoriously recalcitrant to biological degradation and exhibit high aquatic toxicity.

  • The Quinoline Core & Carboxylic Acid: The quinoline ring is a persistent environmental pollutant that resists natural weathering. The carboxylic acid moiety provides a site for salt formation, which can drastically alter its solubility profile and reactivity depending on the pH of the waste stream.

Quantitative Waste Segregation Guidelines

Proper segregation prevents dangerous cross-reactions and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics[3]. Never mix halogenated waste with incompatible reactive streams.

Table 1: Waste Segregation & Compatibility Matrix

Waste CategoryPermitted MixturesIncompatible Materials (DO NOT MIX)Approved Storage Container
Solid Waste Contaminated PPE, filter paper, silica gelStrong oxidizers, reducing agents, alkali metalsHigh-density polyethylene (HDPE)
Aqueous Waste Neutralized aqueous buffers (pH 6–8)Cyanides, sulfides, concentrated acidsPolypropylene or HDPE carboys
Organic Liquid Halogenated solvents (DCM, Chloroform)Amines, strong bases, reactive metalsAmber glass or safety-coated glass

Step-by-Step Disposal Methodology

This protocol outlines a self-validating system for the safe containment and disposal of 4-Quinolinecarboxylic acid, 2-chloro-6-nitro-.

Step 1: Hazard Assessment and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a flame-resistant lab coat. If handling solutions in penetrating solvents like DMSO or DMF, double-gloving is strictly required.

  • Validation: Inspect gloves for micro-tears before handling. Ensure all transfers are conducted within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of fine crystalline dust[4].

Step 2: Solid Waste Processing

  • Action: Collect all unused solid chemical, contaminated weighing boats, and spatulas. Place them into a sealable, heavy-duty plastic (HDPE) or glass container.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Halogenated Nitroaromatic (4-Quinolinecarboxylic acid, 2-chloro-6-nitro-)".

  • Causality: Solid nitroaromatics must not be allowed to accumulate in unsealed containers where they could mix with incompatible organic dusts, potentially creating a localized fire hazard or reactive mixture.

Step 3: Liquid Waste Segregation & Neutralization

  • Action: If the compound is dissolved in any solvent, the entire solution must be classified as Halogenated Organic Waste , regardless of the bulk solvent[5]. For example, if 5 mg of the compound is dissolved in 1 Liter of 99% Methanol, the presence of the 2-chloro group reclassifies the entire carboy as halogenated waste for incineration purposes[5].

  • Validation: Use pH test strips to ensure the liquid waste is strictly neutral (pH 6–8) before capping the waste container. Because the carboxylic acid group lowers the pH, neutralize the solution with dilute sodium bicarbonate if necessary before adding it to a bulk waste carboy. This prevents dangerous pressure buildup from unexpected acid-base reactions in sealed containers.

Step 4: Institutional Transfer and Final Destruction

  • Action: Transfer the segregated waste to your Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.

  • Destruction Mechanism: The vendor will subject the waste to liquid injection or rotary kiln incineration at temperatures exceeding 1100°C[2]. The exhaust gases are passed through a caustic scrubber (typically NaOH or Ca(OH)₂) to capture the liberated hydrogen chloride (HCl) and nitrogen oxides (NOx), preventing acid rain precursors from entering the atmosphere[2].

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- waste to its proper destruction facility.

G Start Waste Generation: 4-Quinolinecarboxylic acid, 2-chloro-6-nitro- State Physical State of Waste? Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidCollect Collect in Sealable, Compatible HDPE Container Solid->SolidCollect LiquidCheck Primary Solvent Type? Liquid->LiquidCheck EHS Transfer to EHS / Certified Vendor SolidCollect->EHS Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) LiquidCheck->NonHalogenated Stream Designate as HALOGENATED WASTE (Due to 2-Chloro functional group) Halogenated->Stream NonHalogenated->Stream Stream->EHS Incineration High-Temperature Incineration (>1100°C) with Caustic Scrubbing EHS->Incineration

Figure 1: Decision tree for the segregation and disposal of 2-chloro-6-nitro-4-quinolinecarboxylic acid.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: P2 InfoHouse / US EPA URL: [Link]

  • Title: Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (Hosted by UNM) URL: [Link]

Sources

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